beta-L-glucofuranose
Description
Structure
3D Structure
Properties
CAS No. |
41846-85-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m0/s1 |
InChI Key |
AVVWPBAENSWJCB-RUTHBDMASA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereochemistry of L-Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of L-sugars, their significance, and relevant experimental methodologies. It is designed to serve as a technical resource for professionals in the fields of chemistry, biochemistry, and pharmacology.
Fundamental Concepts of Monosaccharide Stereochemistry
Monosaccharides are chiral molecules, and their three-dimensional structure is fundamental to their biological function. The designation of a sugar as "D" (from the Latin dexter, for right) or "L" (from the Latin laevus, for left) is a convention established long before the Cahn-Ingold-Prelog (R/S) system.[1][2] This D/L nomenclature is based on the configuration of the chiral carbon atom furthest from the carbonyl group (the aldehyde or ketone group).[3][4]
The Fischer Projection and Glyceraldehyde as a Reference
The D/L system uses the three-carbon aldose, glyceraldehyde, as its reference point.[1] In a Fischer projection, if the hydroxyl (-OH) group on the chiral carbon farthest from the carbonyl is on the right, the sugar is designated as a D-sugar.[3][5] Conversely, if this -OH group is on the left, it is designated as an L-sugar.[3][5]
D-sugars are the most common in nature.[3][5] However, several L-sugars, such as L-fucose, L-rhamnose, and L-arabinose, have crucial biological roles.[3][6]
L-Sugars as Enantiomers of D-Sugars
An L-sugar is the enantiomer (a non-superimposable mirror image) of its corresponding D-sugar.[1][5] This means that for a given sugar name (e.g., glucose), the D- and L-forms have opposite stereochemical configurations at every chiral center.[3][7] It is a common misconception that one can convert a D-sugar to its L-enantiomer simply by inverting the configuration of the reference carbon.[3]
Biological Significance and Occurrence of L-Sugars
While D-glucose serves as a primary energy source for most organisms, L-sugars are generally not metabolized for energy in humans as they cannot be phosphorylated by hexokinase, the initial enzyme in glycolysis.[8][9] Their importance lies in their structural and signaling roles.
-
L-Fucose (6-deoxy-L-galactose): A key component of N- and O-linked glycans, glycolipids, and is involved in various cell-cell recognition, signaling, and immune processes.[10]
-
L-Rhamnose (6-deoxy-L-mannose): A crucial component of the cell wall polysaccharides in many Gram-positive and Gram-negative bacteria, including pathogenic species like Streptococcus pyogenes and Mycobacterium tuberculosis.[11][12][13] The biosynthetic pathway for L-rhamnose is essential for the viability and virulence of these bacteria, making it an attractive target for novel antibiotics.[11][13]
-
L-Arabinose: Found in plant cell wall polysaccharides like hemicelluloses.[6]
-
L-Sorbose: Used industrially as a precursor in the synthesis of ascorbic acid (Vitamin C).[14]
L-Sugars in Drug Development
The unique properties of L-sugars make them valuable in pharmacology.
-
Antiviral and Anticancer Agents: L-nucleoside analogues are a class of drugs effective against viruses like HIV and hepatitis B.[15]
-
Drug Delivery: L-glucose has been explored in drug delivery systems.[16] Its non-metabolizable nature can potentially increase the circulation time of pharmaceuticals.[16] L-glucose cyclodextrins are being investigated as novel excipients due to their resistance to enzymatic hydrolysis and unique binding affinities.[17]
-
Sweeteners and Laxatives: L-glucose tastes sweet like D-glucose but provides no calories, leading to its proposed use as a low-calorie sweetener.[8] It has also been identified as an effective laxative.[8]
Quantitative Data: Optical Rotation
Enantiomers rotate plane-polarized light to an equal degree but in opposite directions.[18] The dextrorotatory (+) isomer rotates light clockwise, while the levorotatory (-) isomer rotates it counterclockwise.[19] The D/L designation does not predict the direction of optical rotation; for example, D-fructose is levorotatory.[18][20] Specific rotation [α]_D is a standardized measure of this property.
| Sugar Name | Specific Rotation of D-enantiomer ([α]_D) | Specific Rotation of L-enantiomer ([α]_D) |
| Glucose | +52.7° | -52.7° |
| Fructose | -92.4° | +92.4° |
| Mannose | +14.2° | -14.2° |
| Galactose | +80.2° | -80.2° |
| (Note: Values are for equilibrium in aqueous solution. The initial rotation of pure anomers can differ, e.g., pure α-D-glucose is +112.2° and pure β-D-glucose is +18.7°)[18] |
Key Signaling/Biosynthetic Pathway: De Novo Synthesis of GDP-L-Fucose
GDP-L-fucose is the activated sugar nucleotide required for the fucosylation of glycoconjugates. In mammals, it is synthesized via a de novo pathway starting from GDP-D-mannose.[10][21]
-
Oxidation: GDP-mannose-4,6-dehydratase (GMD) converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxymannose.[21][22]
-
Epimerization and Reduction: A single bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER, also known as FX protein in humans), catalyzes the final two steps to produce GDP-L-fucose.[10][22]
This pathway is critical, as over 90% of cellular GDP-L-fucose is estimated to originate from this route.[10]
Experimental Protocols
Enzymatic Synthesis of L-Glucose
Chemical synthesis routes for L-sugars are often complex and result in low yields. Enzymatic synthesis provides a stereospecific and more direct alternative. One established method uses galactose oxidase to convert a polyol substrate into the corresponding L-sugar.
Objective: To synthesize L-glucose from D-sorbitol using immobilized galactose oxidase.
Methodology:
-
Enzyme Immobilization: Galactose oxidase is immobilized on a solid support, such as modified crab-shell particles, to allow for repeated use and easy separation from the product.
-
Substrate Preparation: A solution of the substrate, D-sorbitol, is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzymatic Reaction: The D-sorbitol solution is passed through a column reactor containing the immobilized galactose oxidase. The enzyme stereospecifically oxidizes D-sorbitol to L-glucose.
-
Product Separation and Purification: The reaction mixture flows out of the column. L-glucose can be separated from any unreacted substrate and byproducts using techniques like High-Performance Liquid Chromatography (HPLC).
-
Analysis: The final product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry to verify the expected negative optical rotation.
Determination of Monosaccharide Enantiomers by ¹H NMR Spectroscopy
While polarimetry is a classic method, it requires several milligrams of pure sample.[23] A more sensitive method involves derivatizing the sugar with a chiral agent and analyzing the resulting diastereomers by ¹H NMR spectroscopy.
Objective: To determine the absolute configuration (D or L) of a monosaccharide sample.
Methodology:
-
Sample Preparation: The glycoside is first hydrolyzed (e.g., using deuterated sulfuric acid) to release the free monosaccharide.[23]
-
Derivatization: The monosaccharide is reacted directly in an NMR tube with a chiral derivatizing agent, such as L-cysteine methyl ester hydrochloride, in a suitable deuterated solvent like pyridine-d₅.[23] This reaction forms diastereomeric thiazolidine (B150603) derivatives.
-
NMR Analysis: A ¹H NMR spectrum of the reaction mixture is acquired.
-
Data Interpretation: The two enantiomers (D and L) of the sugar will react with the single enantiomer of the derivatizing agent to form two different diastereomers. These diastereomers are not mirror images and will have distinct NMR spectra.[23] The chemical shifts of specific protons (e.g., the H-2 proton of the thiazolidine ring) will differ, allowing for the identification and quantification of the original D- and L-sugars by comparing the spectra to those of known standards.[23]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. D and L Sugars - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sugars | Institute of Food Science and Technology [ifst.org]
- 7. m.youtube.com [m.youtube.com]
- 8. L-Glucose - Wikipedia [en.wikipedia.org]
- 9. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. 12] Facts About: Rare and Unusual Sugars in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 15. researchgate.net [researchgate.net]
- 16. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Glucose - Wikipedia [en.wikipedia.org]
- 19. allengineeringjournal.in [allengineeringjournal.in]
- 20. researchgate.net [researchgate.net]
- 21. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Enantiomer: A Technical Guide to the Discovery and History of L-Glucose Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast world of carbohydrates, D-glucose stands as a central figure, the primary source of energy for most living organisms. However, its mirror image, L-glucose (B1675105), remains a molecule of significant scientific curiosity. While structurally identical in composition to its D-isoform, the stereochemical difference renders L-glucose largely non-metabolizable in most biological systems. This unique property has opened avenues for its exploration as a low-calorie sweetener, a diagnostic tool, and a building block for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of L-glucose isomers, with a focus on synthetic methodologies and its limited but intriguing biological interactions.
Historical Perspective: The Dawn of Stereochemistry
The story of L-glucose is intrinsically linked to the pioneering work of German chemist Emil Fischer in the late 19th century. His groundbreaking research on the structure of sugars laid the foundation for our understanding of stereoisomerism in carbohydrates. Fischer's elucidation of the sixteen possible aldohexose stereoisomers, based on the concept of the asymmetric carbon atom, was a monumental achievement in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902. While D-glucose was identified as the naturally abundant and biologically active form, the existence of its enantiomer, L-glucose, was a logical consequence of his stereochemical theory. L-glucose, however, is not found in nature and can only be obtained through synthetic means.
Physicochemical Properties of Glucose Isomers
The D- and L-isomers of glucose, being enantiomers, share identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. The anomeric forms (α and β) of each enantiomer, however, are diastereomers and thus have distinct physical properties.
| Property | D-Glucose (Dextrose) | L-Glucose |
| Molar Mass | 180.16 g/mol | 180.16 g/mol |
| Melting Point | α-D-glucopyranose: 146 °Cβ-D-glucopyranose: 150 °C | 153-156 °C |
| Solubility in Water | 909 g/L (25 °C) | 91 g/100 mL (highly soluble) |
| Specific Rotation ([α]D) | α-D-glucopyranose: +112.2°β-D-glucopyranose: +18.7°Equilibrium mixture: +52.7° | -52.0° (c=10, H₂O, NH₃) |
| Natural Abundance | Abundant in nature | Not naturally occurring |
Experimental Protocols: Synthesis of L-Glucose
The synthesis of L-glucose is a challenging yet crucial process for its study and application. Several methods have been developed, primarily involving the chemical transformation of readily available D-sugars.
Synthesis of L-Glucose from D-Glucose via Head-to-Tail Inversion
This strategy involves the chemical modification of the C1 and C6 positions of D-glucose to invert the stereochemistry of the entire molecule.
Principle: The core of this method is to transform the aldehyde group at C1 of D-glucose into a primary alcohol and the primary alcohol at C6 into an aldehyde, effectively inverting the carbon chain.
Generalized Protocol:
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected, often by acetylation, to prevent unwanted side reactions.
-
Modification of C1 and C6:
-
The anomeric carbon (C1) is converted to a C-glycoside, which is then elongated to introduce a hydroxymethyl group.
-
The primary hydroxyl group at C6 is selectively oxidized to a carboxylic acid.
-
-
Oxidative Decarboxylation: The carboxylic acid at C6 undergoes oxidative decarboxylation, typically using lead tetraacetate, to yield a five-carbon intermediate with an aldehyde group.
-
Deprotection: The protecting groups are removed to yield L-glucose.
Synthesis of L-Glucose from D-Gulono-1,4-lactone
This method provides an efficient route to L-glucose from a different D-sugar derivative.
Principle: D-gulono-1,4-lactone is reduced to D-gulitol, and its hydroxyl groups are protected. Subsequent selective oxidation and deprotection steps lead to the formation of L-glucose.
Generalized Protocol:
-
Reduction of D-gulono-1,4-lactone: The lactone is reduced to the corresponding alditol, D-gulitol, using a reducing agent like sodium borohydride.
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-gulitol are protected, for example, by benzylation, acetylation, or benzoylation.
-
Selective Oxidation: The protected D-gulitol is subjected to selective oxidation to convert the C1 hydroxyl group into an aldehyde, forming the L-glucose backbone.
-
Deprotection: The protecting groups are removed to yield L-glucose. The overall yield for this process can be in the range of 34-53%.[1]
Biological Interactions and Signaling Pathways
While L-glucose is largely inert metabolically, it does exhibit some interesting biological interactions.
Sweet Taste Receptor Activation
L-glucose is perceived as sweet, with a sensory detection threshold similar to that of D-glucose.[2] This sweetness is mediated by its interaction with the TAS1R2/TAS1R3 sweet taste receptor, a G-protein coupled receptor (GPCR) located on the surface of taste bud cells.[2]
Caption: Signaling pathway of L-glucose activating the sweet taste receptor.
Cellular Uptake and Metabolism (or Lack Thereof)
The primary reason for L-glucose's lack of metabolic activity is its inability to be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway. While D-glucose is readily taken up by cells via glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) and subsequently phosphorylated, L-glucose is generally not a substrate for these transporters or enzymes.
Caption: Comparison of D- and L-glucose cellular uptake and initial metabolism.
Analytical Methodologies
The characterization and quantification of L-glucose, particularly in the presence of its D-enantiomer, requires specific analytical techniques.
| Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases are used to differentially retain D- and L-glucose, allowing for their separation and quantification. | Separation and quantification of glucose enantiomers in mixtures. |
| Gas Chromatography (GC) | Glucose isomers are derivatized to volatile compounds and then separated based on their boiling points and interactions with the stationary phase of the GC column. | Analysis of monosaccharide composition. |
| Enzymatic Assays | These assays utilize enzymes that are specific for D-glucose, such as glucose oxidase. The absence of a reaction can infer the presence of L-glucose or other non-substrates. | Specific quantification of D-glucose, allowing for indirect measurement of L-glucose in a pure mixture. |
| Polarimetry | Measures the rotation of plane-polarized light by a solution containing a chiral compound. The direction and magnitude of rotation can be used to determine the enantiomeric composition. | Determination of the optical purity of L-glucose samples. |
Applications and Future Directions
The unique properties of L-glucose have spurred research into several potential applications:
-
Low-Calorie Sweetener: Its sweet taste and lack of caloric value make it an attractive candidate for a sugar substitute. However, high manufacturing costs have hindered its commercialization.
-
Drug Delivery: L-glucose has been investigated as a carrier for targeted drug delivery.[3] Its non-metabolizable nature could potentially prolong the circulation time of conjugated drugs.
-
Cancer Research: Fluorescently labeled L-glucose derivatives have been explored as imaging agents for cancer cells, which may exhibit altered glucose uptake mechanisms.
-
Laxative: L-glucose has been observed to have a laxative effect and has been proposed as a potential agent for colon cleansing prior to medical procedures.
Future research will likely focus on developing more cost-effective synthetic routes for L-glucose and further exploring its potential in drug development and diagnostics. Understanding the subtle ways in which this "unnatural" sugar interacts with biological systems may yet reveal new therapeutic and scientific opportunities.
Conclusion
From its theoretical conception by Emil Fischer to its modern-day synthesis and potential applications, L-glucose remains a fascinating molecule. Its history is a testament to the power of stereochemistry in dictating biological activity. For researchers in drug development and the life sciences, L-glucose serves as a valuable tool for probing the intricacies of carbohydrate metabolism and transport, and it holds the promise of novel applications that leverage its unique non-metabolizable nature. Continued investigation into this enigmatic enantiomer is sure to yield further insights into the fundamental principles of biochemistry and pharmacology.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Theoretical Models of Furanose Ring Conformation
This guide provides a comprehensive overview of the theoretical models used to describe the conformation of furanose rings, the five-membered carbohydrate structures central to nucleic acids (ribose and deoxyribose) and various polysaccharides. Understanding the conformational dynamics of these rings is critical for drug design, molecular recognition studies, and comprehending the biological function of nucleic acids and glycans.
The Principle of Pseudorotation in Furanose Rings
Unlike the more rigid six-membered pyranose rings, which typically adopt stable chair conformations, furanose rings are highly flexible.[1] This flexibility is not a random puckering but a continuous, low-energy interconversion between specific puckered forms known as pseudorotation . The energy barrier for this interconversion is often very low, sometimes less than 0.5 kcal/mol, allowing the ring to rapidly sample a wide range of conformations in solution.[1]
The entire 360° pseudorotation circuit describes the furanose ring's continuous deformation. The two principal types of conformations along this pathway are the Envelope (E) and Twist (T) forms.
-
Envelope (E) Conformation : Four of the five ring atoms are coplanar, with the fifth atom displaced out of this plane.
-
Twist (T) Conformation : Three atoms are coplanar, with the other two displaced on opposite sides of the plane.
There are 10 distinct envelope and 10 distinct twist conformations that the ring passes through during a full pseudorotational cycle.[2]
Mathematical Description of Furanose Pucker
To precisely describe the conformation of the furanose ring at any point on the pseudorotation pathway, two primary mathematical models are employed: the Altona-Sundaralingam parameters and the Cremer-Pople parameters.
Altona-Sundaralingam Parameters (P and τm)
Developed specifically for nucleosides and nucleotides, this is the most common model in nucleic acid chemistry. It defines the ring's conformation using two parameters derived from the five endocyclic torsion angles (ν0 to ν4):[3]
-
Phase Angle of Pseudorotation (P) : This angle, ranging from 0° to 360°, defines the specific type of pucker (i.e., which atoms are out of plane and in which direction). It represents the position on the pseudorotation wheel.
-
Puckering Amplitude (τm) : This parameter describes the maximum degree of puckering or the deviation from a planar conformation.
The relationship between the endocyclic torsion angles and these parameters allows for a complete and quantitative description of the ring's shape.[3]
Cremer-Pople Parameters (Q, θ, and φ)
This is a more general system for describing the puckering of any N-membered ring. For a five-membered furanose ring, the conformation is defined by a total puckering amplitude (Q) and a single phase angle (φ), which is conceptually similar to the Altona-Sundaralingam phase angle P.[4]
The Two-State Conformational Model: North and South
In many biological contexts, particularly for the ribose in nucleic acids, the furanose ring does not populate the entire pseudorotation pathway equally. Instead, it exists in a dynamic equilibrium between two preferred conformational families, known as the North (N) and South (S) conformations.[1][2] This simplification is referred to as the two-state model.[1]
-
North (N) Conformation : Characterized by a C3'-endo pucker. In this form, the C3' atom is displaced from the mean plane on the same side as the C5' atom. This conformation is predominant in A-form DNA and RNA.[2]
-
South (S) Conformation : Characterized by a C2'-endo pucker, where the C2' atom is displaced. This is the characteristic conformation found in B-form DNA.[2]
The diagram below illustrates the pseudorotation pathway, highlighting the North and South regions.
Quantitative Conformational Data
The equilibrium between North and South conformers is sensitive to factors like substituent electronegativity and steric interactions. The anomeric effect and interactions between vicinal hydroxyl groups can stabilize or destabilize certain regions of the pseudorotation pathway.[1]
Table 1: Altona-Sundaralingam Parameters for Canonical Furanose Conformers
| Conformation Family | Canonical Pucker | Phase Angle (P) Range | Typical Puckering Amplitude (τm) |
|---|---|---|---|
| North (N) | C3'-endo | 0° ± 36° | 35° - 42° |
| South (S) | C2'-endo | 162° ± 18° | 35° - 42° |
Data derived from structural studies of nucleosides.[2][5]
Table 2: Representative ³J(H,H) Coupling Constants (Hz) for Ribofuranose
| Coupling | Pure North (C3'-endo) Conformer | Pure South (C2'-endo) Conformer |
|---|---|---|
| ³J(H1',H2') | 0 - 2 Hz (small) | 7 - 9 Hz (large) |
| ³J(H2',H3') | ~ 5 Hz | ~ 5 Hz |
| ³J(H3',H4') | 7 - 9 Hz (large) | 0 - 2 Hz (small) |
These values are key indicators of the dominant pucker in solution.[6]
Table 3: Conformational Energy Data
| Parameter | Typical Value | Notes |
|---|---|---|
| N ↔ S Interconversion Barrier | ~0.5 - 2.0 kcal/mol | Low barrier allows for rapid equilibrium in solution. |
| Exo-anomeric Effect Stabilization | ~4 kcal/mol | Significantly influences the orientation of the C1 substituent and can stabilize specific ring puckers.[1] |
Experimental Determination of Furanose Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of furanose rings in solution.[7]
Detailed NMR Protocol
The following protocol outlines the key steps for analyzing furanose ring conformation using NMR.
1. Sample Preparation:
-
Dissolve the purified carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mg/mL.[7]
-
Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
2. NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe the overall proton signals.
-
Acquire a two-dimensional ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify scalar-coupled protons (H1'-H2', H2'-H3', etc.).
-
Acquire a two-dimensional ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to assign all protons within each furanose spin system, which is crucial for resolving signal overlap.[7]
-
If necessary, acquire heteronuclear experiments like HSQC to correlate protons with their attached carbons.
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Carefully measure the vicinal proton-proton coupling constants (³JHH), particularly J(H1',H2'), J(H2',H3'), and J(H3',H4'), from the high-resolution 1D ¹H spectrum or extracted slices from 2D spectra.
-
Apply the Karplus Equation : The relationship between the vicinal coupling constant (³J) and the dihedral angle (Φ) between the protons is described by the Karplus equation:
-
J(Φ) = A cos²(Φ) + B cos(Φ) + C
-
The parameters A, B, and C are empirically derived for specific molecular fragments.[8]
-
-
Determine Conformational Populations : Using a modified Karplus equation and a set of parameters for furanose rings, the observed, time-averaged coupling constants can be used to calculate the percentage of the North (%N) and South (%S) conformers in the equilibrium. This is typically done using software that fits the experimental J-values to the theoretical J-values for pure N and S states.
The workflow for this process is visualized below.
Logical Framework for Conformational Analysis
The overall process of determining furanose conformation involves a logical progression from the physical structure to a quantitative model. The ring's geometry dictates the endocyclic torsion angles, which are then used to calculate the abstract pseudorotation parameters. These parameters define the conformation and allow for the prediction of experimental observables like J-coupling constants, which can be validated against measured data.
Conclusion for Drug Development Professionals
The conformational state of the furanose ring is not a subtle academic detail; it is a critical determinant of molecular shape and recognition. For nucleic acid-based therapeutics (e.g., siRNA, antisense oligonucleotides), locking the ribose sugar into a specific pucker (typically North) can dramatically enhance binding affinity to the target and increase nuclease resistance. Similarly, for carbohydrate-based drugs, the furanose conformation governs how the molecule fits into the active site of a target enzyme or receptor. The theoretical models and experimental protocols detailed in this guide provide the fundamental framework for characterizing, predicting, and engineering the conformational behavior of furanose-containing molecules to achieve desired therapeutic outcomes.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X3DNA-DSSR Homepage -- Nucleic Acid Structures [home.x3dna.org]
- 4. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altona-Sundaralingam parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 6. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. Structural interpretation of J coupling constants in guanosine and deoxyguanosine: modeling the effects of sugar pucker, backbone conformation, and base pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nomenclature of L-Sugars: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature of L-sugars, their stereochemical relationship with the more common D-sugars, and the experimental methodologies used for their synthesis and characterization. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry.
Core Principles of L-Sugar Nomenclature
The nomenclature of monosaccharides, including L-sugars, is fundamentally based on their stereochemistry. The D/L system, proposed by Emil Fischer, remains the standard for designating the enantiomeric forms of sugars.
1.1. The Reference Molecule: Glyceraldehyde
The simplest aldose, glyceraldehyde, exists as a pair of enantiomers and serves as the stereochemical reference for all other monosaccharides. In a Fischer projection, the D-isomer is defined as having the hydroxyl (-OH) group on the chiral center (C2) positioned to the right, while the L-isomer has this -OH group on the left.
1.2. Assignment of L-Configuration in Monosaccharides
For monosaccharides with more than one chiral center, the L- or D- designation is determined by the configuration of the chiral carbon atom with the highest number (the penultimate carbon, i.e., the chiral center furthest from the carbonyl group).[1][2] If the hydroxyl group on this carbon is on the left in the Fischer projection, the sugar is designated as an L-sugar.[1][2] Conversely, if the hydroxyl group is on the right, it is a D-sugar.[1][2]
It is a common misconception that L-sugars are simply epimers of their D-counterparts at the penultimate carbon. In fact, D- and L- forms of a given sugar are enantiomers, meaning they are non-superimposable mirror images of each other, with the configuration at all chiral centers being inverted.[3]
1.3. Fischer Projections
The Fischer projection is a two-dimensional representation of a three-dimensional carbohydrate molecule. By convention, horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer. This representation is crucial for the unambiguous assignment of D/L nomenclature.
1.4. Relationship to Optical Activity
The D and L designations are not directly correlated with the direction in which a sugar rotates plane-polarized light, which is denoted by (+) for dextrorotatory and (-) for levorotatory.[1] For instance, D-glucose is dextrorotatory ((+)-glucose), but D-fructose is levorotatory ((-)-fructose). The D/L system refers to the absolute configuration of the molecule relative to glyceraldehyde, whereas optical activity is a physical property that must be determined experimentally.[1][4]
Data Presentation: D- vs. L-Sugars
The following table summarizes key L-sugars and their corresponding D-enantiomers, which are more commonly found in nature.
| L-Sugar Name | D-Sugar Enantiomer | Molecular Formula | Natural Occurrence of L-Sugar |
| L-Glucose | D-Glucose | C₆H₁₂O₆ | Rare, can be synthesized. Not naturally utilized by most organisms for energy.[5] |
| L-Arabinose | D-Arabinose | C₅H₁₀O₅ | A component of some plant polysaccharides like hemicellulose and pectin. |
| L-Fucose | D-Fucose | C₆H₁₂O₅ | A component of some animal and plant glycans, including blood group antigens. |
| L-Rhamnose | D-Rhamnose | C₆H₁₂O₅ | Found in plant polysaccharides (pectin, hemicellulose) and bacterial cell walls. |
| L-Iduronic Acid | D-Iduronic Acid | C₆H₈O₇ | A component of glycosaminoglycans such as dermatan sulfate (B86663) and heparin. |
Experimental Protocols
The synthesis and characterization of L-sugars require specific experimental protocols to ensure stereochemical purity.
3.1. Chemical Synthesis of L-Glucose
A common strategy for the chemical synthesis of L-sugars involves starting from a readily available D-sugar and performing a series of reactions to invert the stereochemistry. One such method is the synthesis of L-glucose from D-glucose.
Protocol Outline: Synthesis of L-Glucose from D-Glucose
-
Protection of Functional Groups: The aldehyde and hydroxyl groups of D-glucose are protected to prevent unwanted side reactions. For example, the C1 aldehyde and C4/C6 hydroxyls can be protected.
-
Oxidation at C6: The primary alcohol at C6 is selectively oxidized to a carboxylic acid, forming a D-glucuronic acid derivative.
-
Lactone Formation and Reduction: The molecule is induced to form a lactone (cyclic ester). Subsequent reduction of the lactone and the protected aldehyde at C1 yields an L-gulose derivative.
-
Epimerization at C5: A key step involves the epimerization at the C5 position.
-
Deprotection: Removal of the protecting groups yields L-glucose.
Note: This is a generalized outline. Specific reagents and reaction conditions can vary significantly between different published methods.
3.2. Enzymatic Synthesis of L-Sugars
Enzymatic methods can offer high stereoselectivity and milder reaction conditions compared to chemical synthesis.
Protocol Outline: Enzymatic Synthesis of L-Glucose
-
Enzyme Selection: An appropriate isomerase or epimerase is selected. For example, L-rhamnose isomerase can be used.
-
Substrate Preparation: A suitable substrate, such as L-fructose, is prepared in a buffer solution.
-
Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction is incubated under optimal conditions of temperature and pH. The enzyme catalyzes the isomerization of L-fructose to a mixture containing L-glucose and L-mannose.
-
Reaction Termination: The reaction is stopped, often by heat inactivation of the enzyme.
-
Purification: The desired L-sugar is separated from the reaction mixture using chromatographic techniques.
3.3. Stereochemical Analysis
Differentiating between D- and L-enantiomers is critical. The following are key analytical techniques.
3.3.1. Polarimetry
-
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree.
-
Methodology:
-
A solution of the purified sugar of a known concentration is prepared in a suitable solvent (e.g., water).
-
The solution is placed in a polarimeter cell of a defined path length.
-
Plane-polarized light (typically from a sodium lamp, 589 nm) is passed through the solution.
-
The angle of rotation of the light is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
The measured specific rotation is compared to the known value for the pure L- or D-enantiomer. For example, D-glucose has a specific rotation of +52.7°, while L-glucose has a specific rotation of -52.7°.
-
3.3.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Principle: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
-
Methodology:
-
Column Selection: A column with a suitable chiral stationary phase is chosen. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating sugar enantiomers.
-
Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), is prepared.
-
Sample Preparation: The sugar sample is dissolved in the mobile phase.
-
Chromatographic Separation: The sample is injected into the HPLC system. The enantiomers will elute at different retention times due to their different affinities for the chiral stationary phase.
-
Detection: A detector, such as a refractive index detector (RID) or a UV detector (if the sugar is derivatized), is used to monitor the elution of the separated enantiomers.
-
Identification: The retention times are compared to those of authentic D- and L-standards to identify the enantiomers present in the sample.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the nomenclature and analysis of L-sugars.
Caption: Stereochemical relationship between D- and L-Glyceraldehyde.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
beta-L-glucofuranose molecular weight and formula
An In-depth Technical Guide to beta-L-Glucofuranose: Molecular Properties and Experimental Characterization
This technical guide provides a comprehensive overview of the molecular properties of this compound, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this specific carbohydrate isomer. This document outlines key experimental protocols for the synthesis and analysis of glucofuranose, offering a foundational understanding for further research and application.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for any quantitative analysis or experimental design involving this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Exact Mass | 180.06338810 Da | [2] |
| IUPAC Name | (2S,3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | [1] |
Experimental Protocols
The following sections detail methodologies for the synthesis and characterization of glucofuranose isomers. While some protocols may refer to the D-isomer, the principles are broadly applicable to this compound.
Synthesis of Glucofuranose
A representative method for the synthesis of glucofuranose isomers from D-glucose involves the use of a clay catalyst in an alkaline medium under microwave irradiation.[2]
Materials:
-
D-glucose
-
Potassium hydroxide (B78521) (KOH)
-
Maghnite-H+ (acid-activated clay)
-
Deionized water
Procedure:
-
In a 250 ml flask, combine 0.016 mol of KOH and 50 ml of deionized water with D-glucose.
-
Add 2% (by weight) of pre-dried Maghnite-H+ catalyst to the mixture.
-
Subject the mixture to microwave irradiation at 410 °C for 10 minutes.
-
After the reaction, filter the mixture and wash the solid catalyst with a suitable solvent.
-
The resulting white powder is the glucofuranose product.
The yield of the reaction is influenced by the temperature, with higher temperatures generally leading to increased yields.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrate isomers in solution.
Sample Preparation:
-
Dissolve the glucose sample in deuterium (B1214612) oxide (D₂O).
Instrumentation and Parameters:
-
A common instrument for this analysis is a 600 MHz NMR spectrometer.
-
Record ¹H NMR spectra with chemical shifts referenced to the residual HOD signal (δ 4.70 ppm).
-
For two-dimensional Diffusion-Ordered Spectroscopy (2D DOSY) experiments, utilize a bipolar pulse pair and longitudinal eddy current delay sequence.
This technique can distinguish between the different anomers (α and β) and ring forms (pyranose and furanose) of glucose in an equilibrium mixture.[3][4]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of sugars.
Sample Preparation (Derivatization):
-
Mix serum aliquots with an internal standard solution (e.g., mannitol).
-
Add methanol (B129727) to precipitate proteins and centrifuge to collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
The dried residue is then derivatized to make the sugar volatile for GC analysis.
GC-MS Parameters:
-
Injection: Inject the derivatized sample into a split-splitless inlet.
-
Separation: Use a dimethylpolysiloxane capillary column.
-
Temperature Program: An initial oven temperature of 100°C held for 5 minutes, followed by a ramp up to 325°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Detection: Perform qualitative analysis in full-scan acquisition mode.[5]
Visualization of Glucose Isomerization
The following diagram illustrates the equilibrium between the open-chain and cyclic forms of glucose, leading to the formation of both pyranose and furanose isomers.
References
A Technical Guide to the Initial Investigations of L-Sugar Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational methodologies developed for the synthesis of L-sugars. Given that L-sugars are rare in nature, their chemical synthesis has been a significant area of research, driven by their potential applications in drug development and as non-caloric sweeteners. This document details the core chemical and enzymatic strategies that marked the initial investigations into this field, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.
Core Strategies in L-Sugar Synthesis
The early efforts in L-sugar synthesis can be broadly categorized into four main approaches:
-
Elaboration of D-Sugars: This is one of the most common strategies, leveraging the abundance of D-sugars as starting materials. The core idea is to invert the stereochemistry of the D-enantiomer to obtain the desired L-sugar.
-
Homologation of Shorter Monosaccharides: This method involves extending the carbon chain of a smaller sugar to build the target L-sugar. The Kiliani-Fischer synthesis is a classic example of this approach.[1]
-
De Novo Synthesis: This strategy involves constructing the L-sugar molecule from non-carbohydrate precursors. A notable example is the use of asymmetric epoxidation to set the stereochemistry.[2]
-
Enzymatic Synthesis: This approach utilizes enzymes to catalyze specific transformations, often with high stereoselectivity, to produce L-sugars.
Data Presentation: A Comparative Analysis of Synthetic Yields
The following tables summarize quantitative data from seminal studies on L-sugar synthesis, allowing for a comparison of the efficiency of different methods.
Table 1: Synthesis of L-Glucose and L-Galactose via C1-C5 Functional Group Interchange
| Starting Material | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |
| D-Glucose derivative (1a) | 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone (3a) | i) Pentane-2,4-dione, NaHCO₃, H₂O; ii) Py, TrCl, Ac₂O | 85 (2 steps) | |
| D-Mannose derivative (1b) | 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-mannopyranosyl)-2'-propanone (3b) | i) Pentane-2,4-dione, NaHCO₃, H₂O; ii) Py, TrCl, Ac₂O | 80 (2 steps) | |
| Compound 7a | 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-gulo-heptanoic acid (9a) | i) TMSCl, NaI, CH₃CN; ii) TEMPO, DIB, CH₃CN-H₂O | 85 (2 steps) | |
| Compound 7b | 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-manno-heptanoic acid (9b) | i) TMSCl, NaI, CH₃CN; ii) TEMPO, DIB, CH₃CN-H₂O | 70 (2 steps) | |
| Compound 9a | 1,2,3,4,6-O-Pentaacetate-L-glucose (10a) | Pb(OAc)₄, THF-AcOH (10/1) | 80 | |
| Compound 9b | 1,2,3,4,6-O-Pentaacetate-L-galactose (10b) | Pb(OAc)₄, THF-AcOH (10/1) | 76 |
Table 2: Enzymatic Synthesis of L-Sugars using Galactose Oxidase
| Substrate | Product | Enzyme | Conversion Yield (%) | Reference |
| D-Sorbitol | L-Glucose | Immobilized Galactose Oxidase | Low, but considered a viable alternative | |
| Galactitol | L-Galactose | Immobilized Galactose Oxidase | Low, but considered a viable alternative | |
| Xylitol | L-Xylose | Immobilized Galactose Oxidase | Low, but considered a viable alternative |
Table 3: Synthesis of L-Ribose from L-Arabinose
| Starting Material | Key Intermediate | Key Reaction Steps | Overall Yield (%) | Reference |
| Protected L-arabinose derivative | Protected L-ribose derivative | Swern oxidation, Stereoselective reduction | 76.3 (4 steps) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in L-sugar synthesis.
Synthesis of L-Glucose via C1-C5 Functional Group Interchange from a D-Glucose Derivative
This protocol is adapted from the work of Xia et al. and describes the conversion of a D-glucose derivative to an L-glucose derivative through a head-to-tail inversion strategy.
Step 1: Synthesis of Ketone Intermediate (3a)
-
To a solution of the starting D-glucose derivative (1a) in water, add pentane-2,4-dione and sodium bicarbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure.
-
To the crude product dissolved in pyridine (B92270), add trityl chloride and acetic anhydride.
-
Stir the mixture at room temperature overnight.
-
Work up the reaction and purify the product by column chromatography to yield 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone (3a).
Step 2: One-Pot Synthesis of C-Glucoside Derivative (7a)
-
To a solution of ketone 3a (0.26 mmol) in a mixture of acetonitrile (B52724) and cyclohexane (B81311) (6:5, 2.2 mL), add sodium iodide (152 mg) and pyridine (73.4 μL).
-
Add trimethylsilyl (B98337) chloride (116 μL) and stir the solution under argon overnight at 72 °C.
-
After the disappearance of the starting material (monitored by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and bubble ozone through the solution for 30 minutes at -78 °C.
-
Purge the solution with nitrogen and add a reducing agent such as sodium triacetoxyborohydride.
-
Allow the reaction to warm to room temperature and then acetylate the product.
-
Purify the final product by column chromatography.
Step 3: Synthesis of L-Glucose Derivative (10a)
-
Dissolve the carboxylic acid intermediate 9a in a 10:1 mixture of THF and acetic acid.
-
Add lead(IV) tetraacetate and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.
-
Purify the crude product by chromatography to obtain 1,2,3,4,6-O-Pentaacetate-L-glucose (10a).
Enzymatic Synthesis of L-Glucose from D-Sorbitol
This protocol is based on the use of immobilized galactose oxidase as described by Singh et al.
Step 1: Immobilization of Galactose Oxidase
-
Activate crab-shell particles by treatment with an aqueous glutaraldehyde (B144438) solution for 1.5 hours at room temperature.
-
Wash the activated particles extensively with distilled water to remove excess glutaraldehyde.
-
Dissolve galactose oxidase (150 units) in 0.5 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7.0).
-
Mix 0.4 mL of the enzyme solution with the activated crab-shell particles.
-
Let the mixture stand at room temperature for 2 hours, followed by 24 hours in a refrigerator.
-
Remove the enzyme solution by decantation and wash the immobilized enzyme with 1 M NaCl solution, followed by distilled water.
Step 2: Conversion of D-Sorbitol to L-Glucose
-
Dry the immobilized galactose oxidase preparation.
-
Add 3 mL of a 50 mM D-sorbitol solution in 0.1 M sodium phosphate buffer (pH 7.0) to the immobilized enzyme in a culture tube.
-
Incubate the mixture at room temperature for 5 days.
-
Analyze the reaction mixture for the presence of L-glucose.
Synthesis of L-Ribose from L-Arabinose
This protocol is a general representation of the key steps involved in the conversion of L-arabinose to L-ribose.
Step 1: Protection of L-Arabinose
-
Protect the hydroxyl groups of L-arabinose, for example, by forming an isopropylidene derivative, to ensure regioselectivity in the subsequent steps.
Step 2: Swern Oxidation
-
To a solution of oxalyl chloride in dichloromethane at -78 °C, add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane dropwise.
-
After a short stirring period, add a solution of the protected L-arabinose derivative in dichloromethane dropwise.
-
After stirring for 30 minutes, add triethylamine (B128534) dropwise.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction to isolate the resulting ketone.
Step 3: Stereoselective Reduction
-
Dissolve the ketone intermediate in a suitable solvent (e.g., ethanol).
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride.
-
Stir the reaction until the ketone is consumed (monitored by TLC).
-
Work up the reaction to isolate the protected L-ribose derivative.
Step 4: Deprotection
-
Remove the protecting groups from the L-ribose derivative using appropriate conditions (e.g., acidic hydrolysis for isopropylidene groups) to yield L-ribose.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies.
References
Methodological & Application
Synthesis of β-L-Glucofuranose: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed chemical synthesis protocols for β-L-glucofuranose, a key carbohydrate moiety of interest to researchers, scientists, and drug development professionals. The following sections outline a comprehensive multi-step synthesis, beginning from the readily available L-arabinose, with specific reaction conditions, purification methods, and characterization data.
Introduction
L-sugars and their derivatives are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, antiviral agents, and building blocks for novel therapeutics. β-L-Glucofuranose, the furanose form of L-glucose with a β-anomeric configuration, is a valuable synthon. This protocol details a reliable pathway to obtain this target molecule. The synthesis strategy involves the formation of a protected α-L-glucofuranose derivative, followed by anomerization to the desired β-configuration and subsequent deprotection.
Overall Synthesis Workflow
The synthesis of β-L-glucofuranose is achieved through a multi-step process. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of β-L-glucofuranose from L-arabinose.
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose
This initial step involves the conversion of L-glucose (which can be synthesized from L-arabinose via established methods) into a di-protected furanose derivative. The isopropylidene groups serve to both protect the hydroxyl groups and lock the sugar in the furanose conformation.
Protocol:
-
Suspend L-glucose in anhydrous acetone.
-
Add concentrated sulfuric acid dropwise at 0°C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Neutralize the reaction with aqueous sodium hydroxide (B78521) solution while maintaining the temperature below 20°C.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with chloroform (B151607) and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).
| Parameter | Value |
| Starting Material | L-Glucose |
| Reagents | Anhydrous Acetone, Conc. H₂SO₄, NaOH |
| Reaction Time | 24 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 70-80% |
Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-L-glucofuranose
The 5,6-O-isopropylidene group is more labile to acidic hydrolysis than the 1,2-O-isopropylidene group. This selectivity allows for its removal, freeing the primary hydroxyl group at C-6 and the secondary hydroxyl at C-5.
Protocol:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose in a mixture of acetic acid and water.
-
Heat the solution at a controlled temperature (e.g., 40-50°C) and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting syrup by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Material | 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose |
| Reagents | Acetic Acid, Water, NaHCO₃ |
| Reaction Time | 2-4 hours |
| Temperature | 40-50°C |
| Typical Yield | 85-95% |
Step 3: Anomerization to 1,2-O-isopropylidene-β-L-glucofuranose
This crucial step involves the inversion of the anomeric center from the α- to the β-configuration. This is typically achieved under conditions that allow for the reversible opening and closing of the furanose ring, leading to a thermodynamic equilibrium that can favor the β-anomer.
Protocol:
-
Dissolve 1,2-O-isopropylidene-α-L-glucofuranose in a suitable solvent such as pyridine (B92270) or a mixture of water and a co-solvent.
-
Heat the solution to reflux and monitor the anomeric ratio by ¹H NMR spectroscopy or HPLC.
-
The equilibrium between anomers can be influenced by temperature and solvent polarity.
-
Once the desired anomeric ratio is achieved, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography to isolate the β-anomer from the remaining α-anomer.
| Parameter | Value |
| Starting Material | 1,2-O-isopropylidene-α-L-glucofuranose |
| Conditions | Reflux in pyridine or aqueous co-solvent |
| Reaction Time | Varies (monitor by NMR/HPLC) |
| Temperature | Reflux |
| Typical Yield | Dependent on equilibrium position |
Step 4: Deprotection to β-L-Glucofuranose
The final step is the removal of the remaining 1,2-O-isopropylidene protecting group to yield the target β-L-glucofuranose.
Protocol:
-
Dissolve 1,2-O-isopropylidene-β-L-glucofuranose in an aqueous solution of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., Amberlite resin or sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain β-L-glucofuranose.
-
The final product can be purified by recrystallization or lyophilization.
| Parameter | Value |
| Starting Material | 1,2-O-isopropylidene-β-L-glucofuranose |
| Reagents | Aqueous Trifluoroacetic Acid or HCl |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Signaling Pathway Analogy: Protecting Group Strategy
The use of protecting groups in this synthesis can be visualized as a signaling pathway, where each step enables the next transformation.
Caption: Logical flow of the protecting group strategy for β-L-glucofuranose synthesis.
Conclusion
This application note provides a detailed and structured protocol for the chemical synthesis of β-L-glucofuranose. By following these procedures, researchers can reliably produce this valuable carbohydrate for use in various scientific and drug development applications. The presented data and workflows are intended to be a comprehensive guide for the successful synthesis of this target molecule.
Application Notes and Protocols for the Enzymatic Synthesis of L-Glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glucose, the enantiomer of the ubiquitous D-glucose, is a rare sugar that is not readily metabolized by most organisms. This unique property makes L-glucose and its derivatives highly valuable compounds in the pharmaceutical and food industries. Applications range from their use as low-calorie sweeteners to their role as chiral building blocks in the synthesis of bioactive molecules and drug delivery systems. While chemical synthesis routes to L-glucose exist, they often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Enzymatic synthesis offers a green and highly specific alternative, enabling the production of L-glucose and its derivatives under mild conditions with high stereoselectivity.
These application notes provide an overview of the primary enzymatic strategies for the synthesis of L-glucose and its derivatives, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Enzymatic Synthesis of L-Glucose: Key Strategies
There are three main enzymatic pathways for the synthesis of L-glucose:
-
Oxidation of D-Sorbitol: This method utilizes oxidoreductases, such as galactose oxidase, to stereospecifically oxidize the C1-hydroxyl group of D-sorbitol to yield L-glucose.
-
Aldol (B89426) Condensation to L-Fructose followed by Isomerization: This two-step pathway first involves the synthesis of L-fructose, a precursor to L-glucose, through an aldol condensation reaction catalyzed by an aldolase. The resulting L-fructose is then isomerized to L-glucose using an isomerase.
-
Direct Isomerization of L-Fructose: If L-fructose is readily available, it can be directly converted to L-glucose using specific isomerases.
The following sections provide detailed protocols for each of these key strategies.
Strategy 1: Oxidation of D-Sorbitol using Immobilized Galactose Oxidase
This protocol details the synthesis of L-glucose from D-sorbitol using galactose oxidase immobilized on crab-shell particles. Immobilization of the enzyme allows for its reuse and simplifies the purification of the product.
Experimental Protocol
1. Preparation of Crab-Shell Support:
-
Obtain crab shells and wash them thoroughly with distilled water.
-
Dry the shells overnight in an oven at 50°C.
-
Crush the dried shells into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain particles of approximately 40 mesh size, removing fine and coarse particles.
2. Activation of Crab-Shell Particles:
-
Suspend the prepared crab-shell particles in a 2.5% (v/v) aqueous glutaraldehyde (B144438) solution.
-
Stir the suspension gently for 1.5 hours at room temperature. This step activates the free amino groups on the chitosan (B1678972) present in the crab shells.
-
Wash the activated particles ten times with double-distilled water to remove excess glutaraldehyde.
3. Immobilization of Galactose Oxidase:
-
Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7.0).
-
Mix 0.4 mL of the enzyme solution with the glutaraldehyde-activated crab-shell particles.
-
Let the mixture stand at room temperature for 2 hours.
-
Transfer the mixture to a refrigerator and incubate at 4°C for 24 hours.
-
Carefully decant the supernatant.
-
Wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.
-
Perform several subsequent washes with double-distilled water. The immobilized enzyme is now ready for use.
4. Batch Synthesis of L-Glucose:
-
Prepare a 50 mM solution of D-sorbitol in 0.1 M sodium phosphate buffer (pH 7.0).
-
Add the immobilized galactose oxidase preparation to the D-sorbitol solution in a suitable reaction vessel (e.g., a continuously stirred batch reactor).
-
Incubate the reaction mixture at 25°C with continuous stirring for up to 5 days.
-
Monitor the formation of L-glucose periodically by taking aliquots from the reaction mixture. The concentration of L-glucose can be determined using the 3,5-dinitrosalicylic acid (DNS) reagent method.
-
Upon completion, separate the immobilized enzyme by filtration for reuse.
-
The resulting L-glucose solution can be further purified using chromatographic techniques.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | D-Sorbitol (50 mM) | |
| Enzyme | Galactose Oxidase (immobilized) | |
| Reaction Time | 5 days | |
| Temperature | 25°C | |
| pH | 7.0 | |
| Conversion Yield | ~10% |
Workflow Diagram
Strategy 2: Aldol Condensation and Isomerization
This strategy involves a two-step enzymatic process. First, L-fructose is synthesized via an aldol condensation, and then it is isomerized to L-glucose.
Part A: Synthesis of L-Fructose using Rhamnulose-1-phosphate Aldolase and Acid Phosphatase
This one-pot method produces L-fructose from racemic glyceraldehyde and dihydroxyacetone phosphate (DHAP).
Experimental Protocol
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Racemic glyceraldehyde
-
Dihydroxyacetone phosphate (DHAP)
-
Rhamnulose-1-phosphate aldolase
-
Acid phosphatase
-
-
The reaction is typically carried out in a suitable buffer at a controlled pH and temperature.
2. Reaction and Purification:
-
Incubate the reaction mixture until the formation of L-fructose is maximized.
-
The L-fructose can be purified from the reaction mixture using standard chromatographic techniques.
Quantitative Data
| Parameter | Value | Reference |
| Substrates | Racemic glyceraldehyde, Dihydroxyacetone phosphate | |
| Enzymes | Rhamnulose-1-phosphate aldolase, Acid phosphatase | |
| Yield (L-fructose) | 55% (after purification) |
Part B: Isomerization of L-Fructose to L-Glucose using Xylose Isomerase
This protocol is based on the use of xylose isomerase from Candida utilis for the conversion of L-fructose to L-glucose.
Experimental Protocol
1. Enzyme Preparation:
-
Cultivate Candida utilis under aerobic conditions in a medium containing xylose to induce the production of xylose isomerase.
-
Harvest the cells and prepare a cell-free extract containing the enzyme. The enzyme can be used as a crude extract or further purified.
2. Isomerization Reaction:
-
Prepare a reaction mixture containing:
-
L-fructose (e.g., 50 mmoles)
-
Phosphate buffer (pH 5.5)
-
5 mM MnCl₂ (as a cofactor)
-
Xylose isomerase solution (e.g., 50 mg of protein)
-
-
Incubate the reaction at 37°C for 12 to 18 hours, or until equilibrium is reached.
-
Terminate the reaction by heating the mixture in a boiling water bath to denature the enzyme.
-
Remove the denatured protein by centrifugation.
-
The resulting solution contains a mixture of L-glucose and L-fructose, which can be separated by chromatography.
Logical Relationship Diagram
Enzymatic Synthesis of L-Glucose Derivatives: A Prospective Outlook
While the enzymatic synthesis of L-glucose itself is established, the literature on the direct enzymatic synthesis of L-glucose derivatives is less extensive. However, the principles of enzymatic modification of sugars are well-developed, primarily for D-glucose, and can be applied to L-glucose. The main strategies include:
-
Enzymatic Acylation: Lipases and proteases are widely used to catalyze the regioselective acylation of sugars in non-aqueous media to produce sugar esters.[1][2][3][4] These esters have applications as surfactants and emulsifiers. It is conceivable that lipases could be used for the acylation of L-glucose to produce novel L-glucose-based surfactants.
-
Enzymatic Glycosylation: Glycosyltransferases and glycosidases (in their transglycosylation mode) can be used to attach other sugar moieties to a glucose molecule, forming oligosaccharides.[5] Cyclodextrin (B1172386) glycosyltransferases (CGTases), for instance, are used to produce cyclodextrins from starch.[6][7][8] While typically acting on D-glucose polymers, the substrate specificity of these enzymes could potentially be exploited or engineered to accept L-glucose as a substrate or acceptor for the synthesis of L-oligosaccharides or L-cyclodextrins. One study has shown the use of CGTase for the production of 2-O-α-D-glucopyranosyl-L-ascorbic acid, demonstrating the potential for glycosylating L-configured molecules.[9]
General Considerations for Enzymatic Synthesis of L-Glucose Derivatives
-
Enzyme Specificity: The key challenge is to find or engineer enzymes that can recognize and act on L-glucose or its derivatives. While many enzymes are highly specific for D-sugars, some exhibit broader substrate specificity.
-
Reaction Media: For acylation reactions, non-aqueous solvents or solvent-free systems are often necessary to shift the reaction equilibrium towards synthesis.
-
Protecting Groups: Chemo-enzymatic approaches, where chemical protecting groups are used to block certain hydroxyl groups before enzymatic modification, can be a powerful strategy to achieve specific derivatization patterns.
Further research is needed to explore the full potential of biocatalysis in the synthesis of a diverse range of L-glucose derivatives for various applications in drug development and materials science.
Conclusion
Enzymatic methods provide a powerful and sustainable platform for the synthesis of L-glucose. The protocols and data presented here for the oxidation of D-sorbitol and the aldol condensation/isomerization routes offer viable pathways for the production of this rare sugar. While the enzymatic derivatization of L-glucose is a developing field, the established principles of enzymatic sugar modification suggest a promising future for the creation of novel L-glucose-based compounds with significant potential in various scientific and industrial applications. Researchers are encouraged to explore the substrate promiscuity of existing enzymes and to apply protein engineering strategies to develop novel biocatalysts for the synthesis of a wider range of L-glucose derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Cyclodextrin Glucanotransferase (Crude Enzyme)(EC 2.4.1.19) - Creative Enzymes [creative-enzymes.com]
- 7. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclomaltodextrin glucanotransferase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Heterologous Expression of Cyclodextrin Glycosyltransferase my20 in Escherichia coli and Its Application in 2-O-α-D-Glucopyranosyl-L-Ascorbic Acid Production [frontiersin.org]
Application Notes and Protocols for the Use of L-Glucose in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding L-Glucose (B1675105) and its Isomeric Forms
L-Glucose is the synthetic enantiomer, or mirror image, of the naturally abundant D-Glucose. While chemically similar, this stereoisomeric difference renders L-Glucose largely non-metabolizable by most organisms, including mammals, as it is not recognized by key metabolic enzymes like hexokinase.[1] This unique property makes L-Glucose and its derivatives invaluable tools in glycobiology research.
In aqueous solutions, L-Glucose, like its D-counterpart, exists in a dynamic equilibrium between its open-chain aldehyde form and several cyclic hemiacetal isomers. The six-membered ring (pyranose) forms are overwhelmingly predominant, accounting for over 99% of the molecules in solution.[2][3] The five-membered ring (furanose) forms, including beta-L-glucofuranose , exist in negligible amounts (typically less than 1%).[2][4] Therefore, any research utilizing L-Glucose in a biological, aqueous environment is inherently studying the effects of this equilibrium mixture, in which this compound is a minor component.
Application 1: Negative Control in Glucose Transport and Metabolism Studies
The most common application of L-Glucose is as a negative control in experiments studying D-Glucose transport and metabolism. Since L-Glucose is not significantly transported by Glucose Transporters (GLUTs) nor phosphorylated by hexokinase in mammalian cells, it can be used to measure and subtract non-specific uptake and background noise.[1][5]
Data Presentation: Comparison of Glucose Analogs for Uptake Studies
| Compound | Transported by GLUTs? | Phosphorylated by Hexokinase? | Metabolism via Glycolysis? | Primary Use as a Control |
| D-Glucose | Yes | Yes | Yes | Positive Control / Substrate |
| L-Glucose | No / Very Low Affinity | No | No | Measures non-specific uptake / passive diffusion.[5] |
| 2-Deoxy-D-glucose (2-DG) | Yes | Yes | No | Measures transport & phosphorylation; trapped in the cell.[6] |
| 3-O-methyl-D-glucose | Yes | No | No | Measures transporter activity specifically (not trapped).[6] |
Experimental Protocol 1: Radiolabeled Glucose Uptake Assay in Cultured Cells
This protocol quantifies the uptake of glucose analogs to differentiate transporter-mediated uptake from passive diffusion.
Materials:
-
Cultured cells (e.g., HeLa, adipocytes, or other line of interest)
-
DMEM (High Glucose and Glucose-Free)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Radiolabeled substrates: [³H]-D-Glucose or [³H]-2-Deoxy-D-glucose (for test conditions), and [¹⁴C]-L-Glucose (for non-specific uptake control)
-
Insulin (B600854) (for stimulated uptake, if applicable)
-
Cytochalasin B (GLUT inhibitor for negative control)
-
Cell lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free DMEM and incubate for 3-4 hours.
-
Glucose Starvation: Wash cells twice with warm PBS, then incubate in glucose-free KRPH buffer for 1 hour at 37°C.
-
Control & Test Conditions Setup:
-
Basal Uptake: Add KRPH buffer.
-
Stimulated Uptake: Add 100 nM insulin in KRPH buffer and incubate for 30 minutes at 37°C.
-
Inhibitor Control: Pre-incubate cells with Cytochalasin B (e.g., 10 µM) for 20 minutes before adding the radiolabeled substrate.
-
-
Initiate Uptake: Add the radiolabeled substrate mix to each well.
-
For D-Glucose uptake: Add [³H]-D-Glucose (final concentration ~0.5 µCi/mL).
-
To measure non-specific uptake: In a parallel set of wells, add [¹⁴C]-L-Glucose (final concentration ~0.1 µCi/mL).
-
-
Incubation: Incubate for 10 minutes at 37°C. This time should be optimized to ensure uptake is in the linear range.
-
Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS to stop transport.[5]
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter with appropriate channels for ³H and ¹⁴C.
-
Data Analysis:
-
Normalize counts per minute (CPM) to protein concentration for each well.
-
Calculate specific D-Glucose uptake by subtracting the normalized L-Glucose counts from the normalized D-Glucose counts.
-
Application 2: Probing Aberrant Transport in Cancer Cells
While normal cells show negligible uptake of L-Glucose, some studies have revealed that fluorescently-labeled L-Glucose analogs (fLGs) can be specifically taken up by malignant cancer cells.[7][8] This suggests an aberrant transport mechanism or altered membrane properties in these cells, opening a new avenue for cancer diagnostics and characterization.
Experimental Protocol 2: Fluorescent L-Glucose Analog Uptake in Tumor Spheroids
This protocol describes visualizing the uptake of a fluorescent L-Glucose analog in a 3D cell culture model.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., U-87 MG, HCT116)
-
Ultra-low attachment round-bottom 96-well plates
-
Fluorescent L-Glucose analog (e.g., 2-NBDLG, if available, or custom synthesized)[7]
-
Fluorescent D-Glucose analog (e.g., 2-NBDG) as a positive control
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Spheroid Formation: Seed cancer cells in ultra-low attachment plates at an appropriate density (e.g., 500-2000 cells/well) and culture for 3-5 days until spheroids form.
-
Staining Preparation: Prepare working solutions of 2-NBDLG (or other fLG) and 2-NBDG in glucose-free imaging medium (e.g., 100 µM).
-
Incubation:
-
Transfer spheroids to an imaging dish (e.g., glass-bottom plate).
-
Replace the culture medium with the fluorescent glucose analog solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the spheroids three times with ice-cold PBS to remove extracellular probes.
-
Counterstaining (Optional): Incubate with Hoechst 33342 for 10 minutes to stain nuclei.
-
Imaging:
-
Immediately visualize the spheroids using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and nuclear stain.
-
Acquire Z-stack images to analyze uptake throughout the spheroid structure.
-
-
Analysis:
-
Compare the fluorescence intensity and distribution pattern between spheroids treated with the L-Glucose analog and the D-Glucose analog.
-
Quantify fluorescence intensity per spheroid or on a cell-by-cell basis if resolution allows.
-
Application 3: Investigating Novel Metabolic Pathways
For decades, L-Glucose was considered non-metabolizable. However, recent research has identified bacteria, such as Paracoccus laeviglucosivorans, that can utilize L-Glucose as a sole carbon source.[9][10] The discovery of this novel catabolic pathway provides a unique system for studying enzyme evolution and stereospecific biochemistry.
L-Glucose Metabolic Pathway in Paracoccus sp.
The pathway begins with the oxidation of L-Glucose and proceeds through a series of enzymatic steps to produce intermediates that enter central metabolism.[9][11][12]
References
- 1. L-Glucose - Wikipedia [en.wikipedia.org]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant Uptake of a Fluorescent L-Glucose Analogue (fLG) into Tumor Cells Expressing Malignant Phenotypes [jstage.jst.go.jp]
- 9. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paracoccus laeviglucosivorans sp. nov., an l-glucose-utilizing bacterium isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nisr.or.jp [nisr.or.jp]
Application Notes and Protocols for L-Sugars in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-sugars, the stereoisomers or "mirror images" of the naturally abundant D-sugars, represent a fascinating and largely untapped resource for novel drug discovery. While organisms are primarily adapted to metabolize D-sugars, L-sugars are often resistant to enzymatic degradation, offering unique pharmacokinetic advantages. Their distinct stereochemistry allows for novel interactions with biological targets, leading to innovative therapeutic strategies. These application notes provide an overview of the key applications of L-sugars in antiviral, anticancer, and metabolic disease research, complete with quantitative data, detailed experimental protocols, and pathway diagrams to guide researchers in this burgeoning field.
Application 1: L-Nucleoside Analogs as Antiviral Agents
L-nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides but possess an L-sugar moiety instead of the typical D-ribose or D-deoxyribose. This structural change makes them potent inhibitors of viral polymerases while often exhibiting reduced toxicity compared to their D-counterparts. A prime example is their application against the Hepatitis B virus (HBV).
Quantitative Data: Anti-HBV Activity of L-Nucleoside Analogs
| Compound | Virus | Cell Line | Efficacy Metric | Value | Citation(s) |
| Clevudine (L-FMAU) | HBV | 2.2.15 cells | EC₅₀ | 0.1 µM | [1] |
| Clevudine (L-FMAU) | HBV | H1 cells | EC₅₀ | 5.0 µM | [2] |
| Clevudine (L-FMAU) | HBV (M204V mutant) | In vitro | IC₅₀ | 1.5 µM | [3] |
| Clevudine (L-FMAU) | HBV (L180M mutant) | In vitro | IC₅₀ | >100 µM | [3] |
| Telbivudine (L-Thymidine) | HBV | N/A | HBV DNA Reduction | Superior to Lamivudine at 52 weeks | [4] |
EC₅₀ (Half-maximal Effective Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of a drug's potency.
Application 2: L-Fucose in Cancer Immunotherapy
L-fucose, a deoxy-L-sugar, plays a critical role in cellular communication and immune regulation through a process called fucosylation.[5] Recent studies have demonstrated that modulating L-fucose levels can significantly enhance anti-tumor immunity, particularly in melanoma, by increasing the infiltration of immune cells into the tumor microenvironment.[6]
Quantitative Data: Immunomodulatory Effects of L-Fucose in a Melanoma Mouse Model
| Treatment | Parameter | Result | Fold Change | Citation(s) |
| Dietary L-Fucose | Tumor Growth | >65% reduction | N/A | [1] |
| Dietary L-Fucose | Tumor-Infiltrating Lymphocytes (TILs) | Significant Increase | 10-50x | [1][7] |
| Dietary L-Fucose | Intratumoral CD4+ T-cells | Concentration Doubled | 2x | [1] |
| Dietary L-Fucose | Intratumoral CD8+ T-cells | Concentration Doubled | 2x | [1] |
Signaling Pathway: L-Fucose-Mediated Anti-Tumor Immunity
Dietary L-fucose is taken up by melanoma cells, leading to increased fucosylation of Major Histocompatibility Complex class II (MHC-II) molecules on the tumor cell surface. These fucosylated MHC-II molecules are then presented to CD4+ T-cells. This specific interaction is crucial for activating CD4+ T-cells, which in turn orchestrate the recruitment of a broader anti-tumor immune response, including cytotoxic CD8+ T-cells, Natural Killer (NK) cells, and Dendritic Cells (DCs), leading to tumor suppression.[7][8]
Application 3: L-Arabinose for Metabolic Syndrome Management
L-arabinose, a five-carbon L-sugar found in plants, is a potent and selective inhibitor of the intestinal enzyme sucrase.[9] By preventing the breakdown of sucrose (B13894) into glucose and fructose, L-arabinose can significantly blunt the post-meal spike in blood glucose and insulin, making it a promising agent for managing metabolic syndrome and type 2 diabetes.[8][10]
Quantitative Data: Effects of L-Arabinose on Postprandial Glycemic Response in Humans
| L-Arabinose Dose | Sucrose Load | Effect on Glucose Peak | Effect on Insulin Peak | Citation(s) |
| 4% (w/w) | 75g in 300mL beverage | ↓ 11% | ↓ 33% | [11][12] |
| 10% (w/w) | Sucrose-rich drink | ↓ 14% | ↓ 30% | [13] |
Signaling Pathway: L-Arabinose and Hepatic Gluconeogenesis
Beyond its effects on sucrase, L-arabinose has been shown to suppress hepatic gluconeogenesis (the production of glucose in the liver) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[14] Activation of AMPK leads to the phosphorylation and inhibition of key enzymes involved in glucose production, such as PEPCK and G6Pase, and promotes pathways that consume ATP, like glycogen (B147801) synthesis.
Application 4: L-Glucose as a Diagnostic Tool
Due to its resistance to metabolic breakdown, L-glucose can be conjugated with fluorescent molecules to create probes for cellular imaging.[4] Research has shown that some malignant cancer cells specifically take up these fluorescent L-glucose probes, providing a unique method for their detection and visualization. This opens avenues for developing novel diagnostic tools for cancer.
Experimental Protocols
Protocol 1: In Vitro Sucrase Inhibition Assay
This protocol is designed to determine the inhibitory effect of a compound (e.g., L-arabinose) on intestinal sucrase activity using a Caco-2 cell line model.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture Caco-2 cells in appropriate media for 21 days to allow for spontaneous differentiation into enterocyte-like cells expressing brush border enzymes like sucrase.
-
Enzyme Preparation: Harvest the differentiated Caco-2 cells, wash with PBS, and homogenize in a suitable buffer (e.g., 100 mM maleate (B1232345) buffer, pH 6.0) on ice. Centrifuge the homogenate to pellet debris and use the supernatant as the enzyme preparation.
-
Reaction Setup:
-
In a 96-well plate, set up reactions containing various concentrations of sucrose (e.g., 7 to 280 mmol/L) as the substrate.[12]
-
For test wells, add different concentrations of L-arabinose (e.g., 0.84 to 2.8 mmol/L).[12] Include control wells with no inhibitor.
-
Initiate the reaction by adding the Caco-2 enzyme preparation to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Stop the reaction (e.g., by heat inactivation). Measure the amount of glucose released in each well using a commercial glucose oxidase-based colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the reaction velocity against the substrate concentration. To determine the type of inhibition and the inhibition constant (Ki), generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). Uncompetitive inhibition, as seen with L-arabinose, will result in a series of parallel lines.[9][12]
Protocol 2: Synthesis of a Fluorescent L-Glucose Probe (General Method)
This protocol provides a general framework for conjugating a fluorophore to L-glucose, creating a probe for cancer cell imaging. This is adapted from methods for D-glucose probe synthesis.
Methodology:
-
Protection of L-Glucose: Acetylate the hydroxyl groups of L-glucose to create a per-O-acetylated intermediate. This prevents non-specific reactions. A common method is to react L-glucose with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.
-
Introduction of a Linker: React the anomeric carbon of the protected L-glucose with a bifunctional linker molecule (e.g., one containing an amine or azide (B81097) group) to facilitate subsequent conjugation with the fluorophore.
-
Fluorophore Conjugation:
-
Select a fluorophore with an appropriate reactive group (e.g., an NHS ester or alkyne for click chemistry).
-
Dissolve the L-glucose-linker intermediate and the fluorophore in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling agent or catalyst (e.g., DIPEA for amine coupling; a copper catalyst for click chemistry).
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using flash column chromatography on silica (B1680970) gel to isolate the fluorescent L-glucose conjugate.
-
Deprotection: Remove the acetyl protecting groups from the sugar moiety. A common method is to use a base like sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).
-
Final Purification & Characterization: Purify the final probe using HPLC. Confirm the structure and purity of the final fluorescent L-glucose probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Fucosylation Inhibition Assay using Flow Cytometry
This protocol measures the effect of an inhibitor on the expression of fucosylated glycans on the surface of living cells.
Methodology:
-
Cell Culture: In a 96-well plate, seed a relevant cell line (e.g., THP-1 human monocytic cells) at a density of approximately 20,000 cells per well.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the fucosylation inhibitor compound in the cell culture medium.
-
Add the inhibitor solutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 3 days at 37°C and 5% CO₂ to allow for changes in cell surface glycan expression.
-
-
Lectin Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in a solution containing a fluorescently-labeled fucose-binding lectin (e.g., FITC-conjugated Aleuria aurantia (B1595364) lectin - AAL).
-
Incubate on ice for 30-60 minutes, protected from light.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound lectin.
-
Resuspend the cells in buffer and analyze using a flow cytometer.
-
Acquire data for at least 10,000 cells per sample.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of the inhibitor-treated samples to the vehicle control.
-
Plot the normalized MFI against the inhibitor concentration and fit a dose-response curve to determine the EC₅₀ value.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telbivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clevudine in people with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telbivudine | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-L-Glucofuranose as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, tracers and probes are indispensable tools for elucidating the intricate pathways of cellular energy metabolism. While D-glucose is the primary carbohydrate fuel for most organisms, its stereoisomer, L-glucose, is not readily metabolized by mammalian cells. This unique property makes L-glucose and its derivatives attractive candidates for use as probes to study glucose transport mechanisms independent of downstream glycolysis and other metabolic transformations. This document focuses on a specific isomer, β-L-glucofuranose, and its potential application as a metabolic probe. While the pyranose form of L-glucose is more common, the furanose configuration offers distinct structural properties that may influence its interaction with glucose transporters and cellular uptake.
These notes provide an overview of the conceptual framework for using β-L-glucofuranose as a metabolic tracer, alongside detailed protocols for its synthesis and application in experimental systems.
Principle of Application
The fundamental principle behind using β-L-glucofuranose as a metabolic probe lies in its structural similarity to the naturally occurring D-glucose, allowing it to be recognized by glucose transporters (GLUTs). However, due to its L-configuration, it is a poor substrate for hexokinase, the first enzyme in the glycolytic pathway. Consequently, β-L-glucofuranose can be transported into the cell but is not significantly metabolized further. This characteristic allows for the specific investigation of glucose transport kinetics and transporter expression, decoupling the act of transport from subsequent metabolic events. This is particularly valuable in comparative studies, for instance, in cancer cells which often exhibit upregulated glucose transport.
Data Presentation
Currently, specific quantitative data for β-L-glucofuranose as a metabolic probe is not extensively available in the literature. The following table is a template for researchers to populate with their own experimental data when using β-L-glucofuranose or its labeled derivatives.
| Parameter | Cell Line / Model System | β-L-Glucofuranose Derivative | Value | Control (e.g., D-Glucose) | Reference |
| Uptake Rate (pmol/min/mg protein) | e.g., HeLa, MCF-7 | e.g., [³H]-β-L-glucofuranose | Experimental Data | Experimental Data | User's Data |
| Km (mM) | e.g., Xenopus oocytes expressing GLUT1 | e.g., Unlabeled β-L-glucofuranose | Experimental Data | Experimental Data | User's Data |
| Vmax (pmol/min/mg protein) | e.g., Xenopus oocytes expressing GLUT1 | e.g., Unlabeled β-L-glucofuranose | Experimental Data | Experimental Data | User's Data |
| Inhibition of D-Glucose Uptake (IC50, mM) | e.g., Adipocytes | e.g., Unlabeled β-L-glucofuranose | Experimental Data | N/A | User's Data |
Experimental Protocols
Protocol 1: Synthesis of a Labeled β-L-Glucofuranose Derivative
This protocol outlines a general strategy for the synthesis of a radiolabeled β-L-glucofuranose derivative for use in uptake assays. The synthesis of isotopically labeled glucoraphanin (B191350) provides a methodological basis for the synthesis of labeled sugar analogs.[1]
Objective: To synthesize [³H]-β-L-glucofuranose for use as a metabolic tracer.
Materials:
-
L-Glucose
-
Protecting group reagents (e.g., acetic anhydride (B1165640), pyridine)
-
Reagents for furanose ring formation
-
Tritium (B154650) gas (³H₂)
-
Palladium catalyst (e.g., Pd/C)
-
Solvents (e.g., DMF, ethyl acetate)
-
Chromatography supplies (silica gel, TLC plates)
-
NMR spectrometer
-
Mass spectrometer
-
Scintillation counter
Methodology:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of L-glucose to selectively introduce the label and control ring formation. This can be achieved by acetylation with acetic anhydride in pyridine.
-
Formation of the Furanose Ring: Manipulate the protected L-glucose to favor the formation of the five-membered furanose ring. This may involve the use of specific catalysts or reaction conditions.
-
Introduction of a Precursor for Labeling: Introduce a functional group that can be readily converted to a labeled group. For tritiation, this could be a double bond or a halogen that can be catalytically reduced with tritium gas.
-
Radiolabeling: Perform the catalytic reduction using ³H₂ gas in the presence of a palladium catalyst to introduce the tritium label.
-
Deprotection: Remove the protecting groups to yield [³H]-β-L-glucofuranose.
-
Purification and Characterization: Purify the labeled product using column chromatography and confirm its identity and purity using NMR and mass spectrometry. The specific activity can be determined using a scintillation counter.
Protocol 2: Cellular Uptake Assay using Labeled β-L-Glucofuranose
Objective: To measure the uptake of [³H]-β-L-glucofuranose in cultured cells.
Materials:
-
Cultured cells of interest (e.g., cancer cell line, primary cells)
-
[³H]-β-L-glucofuranose
-
Unlabeled D-glucose and L-glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate in buffer for 30 minutes to deplete intracellular glucose.
-
Uptake: Initiate the uptake by adding KRH buffer containing a known concentration of [³H]-β-L-glucofuranose. For competition experiments, include a molar excess of unlabeled D-glucose or L-glucose.
-
Termination: After a defined incubation time (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Express the uptake as picomoles of [³H]-β-L-glucofuranose per milligram of protein per minute.
Visualizations
Caption: Workflow for the synthesis of labeled β-L-glucofuranose.
Caption: Experimental workflow for a cellular uptake assay.
Caption: Conceptual pathway of β-L-glucofuranose transport and metabolism.
References
Application Notes and Protocols: Protecting Group Strategies for L-Glucofuranose Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the strategic use of protecting groups in the synthesis of L-glucofuranose and its derivatives. The ability to selectively protect and deprotect the hydroxyl groups of L-glucofuranose is critical for its use as a versatile chiral building block in the synthesis of rare sugars, nucleoside analogues, and other complex bioactive molecules.
Introduction to Protecting Group Strategies in Carbohydrate Chemistry
Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant challenge in synthetic organic chemistry.[1] Protecting groups are essential tools that temporarily mask these reactive functional groups, allowing for selective chemical transformations at specific positions within the molecule.[2] An effective protecting group strategy is paramount for the successful synthesis of complex carbohydrates and their derivatives.[3]
Orthogonal Protection: A key concept in this field is "orthogonal protection," which involves the use of multiple protecting groups that can be removed under distinct reaction conditions, leaving other protecting groups intact.[1] This strategy allows for the sequential and regioselective manipulation of different hydroxyl groups within the same molecule, which is crucial for the synthesis of complex, highly functionalized targets. Common protecting groups in carbohydrate chemistry are broadly classified based on their lability to different conditions, such as acid-labile, base-labile, and those cleaved by hydrogenolysis.[1]
Key Intermediates: Synthesis of Isopropylidene-Protected L-Glucofuranose
A common and effective strategy to begin the synthesis of L-glucofuranose derivatives is the formation of isopropylidene acetals (ketals), which selectively protect vicinal diols. This approach locks the sugar in its furanose form.
Synthesis of 1,2:5,6-di-O-isopropylidene-L-glucofuranose
The reaction of L-glucose with acetone (B3395972) in the presence of a catalyst yields the di-protected furanose. This intermediate is a cornerstone for further derivatization, leaving the C-3 hydroxyl group free for subsequent reactions. While the following protocol is described for D-glucose, the reaction conditions are directly applicable to the L-enantiomer.
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-D-glucofuranose [4][5]
-
Reagents and Materials:
-
D-Glucose (10.0 g)
-
Acetone (200 ml)
-
Antimony pentachloride (149.5 mg) or Ferric chloride
-
Pyridine (B92270) (small amount)
-
Aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Molecular Sieves 3A (20 g)
-
-
Procedure:
-
To a 500 ml round-bottom flask, add D-glucose (10.0 g) and acetone (200 ml).
-
Add antimony pentachloride (149.5 mg).
-
Set up a reflux condenser with a drying tube containing Molecular Sieves 3A between the flask and the condenser.
-
Reflux the mixture with stirring in a water bath at 60°C for 8 hours.
-
After the reaction, filter to recover any unreacted starting material.
-
Add a small amount of pyridine to the filtrate to neutralize the catalyst.
-
Remove acetone by distillation under reduced pressure.
-
Dissolve the residue in benzene.
-
Wash the benzene solution with aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill off the benzene under reduced pressure to obtain the product.
-
Recrystallize from a chloroform-n-hexane mixture (1:2) for further purification.
-
-
Quantitative Data:
| Compound | Starting Material | Yield | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | D-Glucose | 72.4% | [4] |
| 1,2:5,6-di-O-isopropylidene-D-glucofranose (Ultrasound) | D-Glucose | 75.8% | [5] |
Selective Deprotection to 1,2-O-isopropylidene-L-glucofuranose
To access the hydroxyl groups at positions C-5 and C-6, the 5,6-O-isopropylidene group can be selectively removed by careful hydrolysis. This provides the versatile intermediate 1,2-O-isopropylidene-L-glucofuranose, which has a primary hydroxyl at C-6 and a secondary hydroxyl at C-5 available for further functionalization.[6]
Experimental Protocol: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose [6]
-
Reagents and Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (e.g., 80%) or other mild acidic conditions.
-
-
General Procedure:
-
Dissolve the di-protected glucose in aqueous acetic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Orthogonal Protecting Group Strategies for L-Glucofuranose
With the C-3, C-5, and C-6 hydroxyls accessible, an orthogonal protecting group strategy can be employed to enable selective modifications. This involves the use of protecting groups that can be removed under different conditions.
A common orthogonal strategy involves:
-
Acid-labile groups: Isopropylidene, Trityl (Tr), Trimethylsilyl (TMS).[1]
-
Base-labile groups: Acetyl (Ac), Benzoyl (Bz).[1]
-
Groups removed by hydrogenolysis: Benzyl (B1604629) (Bn).[7]
Regioselective Protection of Hydroxyl Groups
The inherent reactivity differences between the primary (C-6) and secondary (C-3, C-5) hydroxyl groups can be exploited for regioselective protection.[1]
-
Primary Hydroxyl (C-6): This is the most sterically accessible and nucleophilic hydroxyl group. It can be selectively protected using bulky reagents like trityl chloride or tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base.[1]
-
Secondary Hydroxyls (C-3 and C-5): Discriminating between these two secondary hydroxyls is more challenging. However, factors like steric hindrance and the formation of intramolecular hydrogen bonds can influence their reactivity.[1]
Table of Regioselective Protection Reactions (Adapted from D-glucose chemistry):
| Target OH | Reagent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
| 6-OH | Trityl chloride | Pyridine | Pyridine | RT | High | [1] |
| 6-OH | TBDMSCl | Imidazole (B134444) | DMF | RT | High | [1] |
| 3-OH | Benzyl bromide | NaH | THF | 0°C to RT | Moderate | [7] |
| 3,5,6-OH | Benzoyl chloride | Pyridine | Pyridine | -35°C | ~37% (4-OH free) | [1] |
Experimental Protocols for Regioselective Protection
Protocol: Selective Benzylation of the 3-OH Group (General Procedure) [8]
-
Reagents and Materials:
-
1,2:5,6-di-O-isopropylidene-L-glucofuranose
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the di-protected glucose in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add NaH portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC.
-
Carefully quench the reaction with methanol (B129727) or water.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
-
Protocol: Selective Silylation of the 6-OH Group [1]
-
Reagents and Materials:
-
1,2-O-isopropylidene-L-glucofuranose
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the mono-protected glucose and imidazole in anhydrous DMF.
-
Add TBDMSCl and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate and purify the product by column chromatography.
-
Deprotection Strategies
The choice of deprotection method is dictated by the nature of the protecting group and the stability of the rest of the molecule.
Table of Common Deprotection Conditions:
| Protecting Group | Reagents | Conditions | Reference |
| Isopropylidene | Acetic acid/water, Trifluoroacetic acid (TFA) | Mild acidic conditions | |
| Benzyl (Bn) | H₂, Palladium on carbon (Pd/C) | Hydrogenolysis | |
| Benzoyl (Bz) | Sodium methoxide (B1231860) (NaOMe) in methanol | Basic conditions (Zemplén deacylation) | [1] |
| Silyl (e.g., TBDMS) | Tetrabutylammonium fluoride (B91410) (TBAF) | Fluoride ion source | [2] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of a selectively protected L-glucofuranose derivative.
Conclusion
The strategic application of protecting groups is fundamental to the successful synthesis of complex molecules derived from L-glucofuranose. By employing a combination of selective protection and deprotection steps, researchers can unlock the synthetic potential of this valuable chiral building block. The protocols and strategies outlined in these application notes provide a solid foundation for the rational design and execution of synthetic routes towards novel and biologically important L-glucofuranose derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Protection and Deprotection [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 6. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Furanose Isomers by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanoses, five-membered ring isomers of sugars, play crucial roles in various biological processes and are key components of many natural products and pharmaceuticals. Their purification, however, presents significant challenges due to the presence of closely related isomers, including anomers (α and β forms) and pyranose (six-membered ring) forms, which often exist in equilibrium in solution.[1] Chromatographic techniques are indispensable for the high-resolution separation required to isolate pure furanose isomers.
This document provides detailed application notes and protocols for the purification of furanose isomers using various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) with chiral, Hydrophilic Interaction Liquid Chromatography (HILIC), and ion-exchange columns, as well as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Challenges in Furanose Isomer Purification
The primary challenges in the chromatographic purification of furanose isomers include:
-
Anomerization: The interconversion between α and β anomers in solution can lead to peak broadening or the appearance of multiple peaks for a single compound, complicating separation and quantification.[2]
-
Co-elution with Pyranose Forms: Furanoses exist in equilibrium with their more stable pyranose counterparts, leading to complex mixtures that are difficult to separate.[1]
-
Stereoisomers: The presence of other stereoisomers (diastereomers and enantiomers) with similar physicochemical properties further complicates purification.[2]
-
High Polarity: The inherent high polarity of sugars makes them challenging to retain and resolve on conventional reversed-phase chromatography columns.[2]
Chromatographic Strategies for Furanose Isomer Purification
A systematic approach is required to select the optimal chromatographic technique for a specific furanose isomer. The following diagram illustrates a logical workflow for method selection.
Caption: Method selection workflow for furanose isomer purification.
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC is a versatile technique for the separation of furanose isomers. The choice of stationary phase is critical for achieving the desired selectivity.
Chiral Chromatography for Enantiomeric and Anomeric Separation
Chiral chromatography is a powerful method for the simultaneous separation of enantiomers and anomers of monosaccharides.[3][4] Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.[5]
Experimental Protocol: Separation of Monosaccharide Anomers on a Chiralpak AD-H Column
This protocol is adapted from the work of Lopes and Gaspar (2008) for the separation of various monosaccharide isomers.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index (RI) detector.
Materials:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)[6]
-
Sample: A standard solution of the monosaccharide of interest (e.g., ribose, lyxose) dissolved in the mobile phase at a concentration of 100 mg/L.[6]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of hexane, ethanol, and TFA. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Maintain the column temperature at 40°C for optimal separation.[3]
-
Sample Injection: Inject 50 µL of the sample solution.[6]
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all isomers. The dead time (t₀) is approximately 6.1 minutes.[6]
-
Peak Identification: Identify the peaks corresponding to the different anomers based on their retention times.
Quantitative Data:
The following table summarizes the retention times for the anomers of selected monosaccharides on a Chiralpak AD-H column.
| Monosaccharide | Anomer | Retention Time (min)[6] |
| D-Lyxose | α-pyranose | 10.2 |
| β-pyranose | 13.5 | |
| L-Lyxose | α-pyranose | 11.5 |
| β-pyranose | 15.2 | |
| D-Ribose | α-furanose/pyranose | 12.8 |
| β-furanose/pyranose | 14.8 | |
| L-Ribose | α-furanose/pyranose | 16.2 |
| β-furanose/pyranose | 18.5 |
Note: The original paper refers to pyranose forms for lyxose and does not explicitly distinguish between furanose and pyranose for ribose in the table, but acknowledges the presence of furanose forms in solution.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the separation of highly polar compounds like sugars.[5][7] It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
Experimental Protocol: HILIC Separation of Sugar Isomers
This protocol provides a general framework for separating sugar isomers using a HILIC column.
Instrumentation:
-
HPLC or UHPLC system with a pump, autosampler, column oven, and a detector suitable for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Materials:
-
Column: Amide- or amino-bonded silica (B1680970) column (e.g., Shodex HILICpak VG-50 4E, Waters ACQUITY UPLC BEH Amide).
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water or aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0)
-
Sample: Dissolve the sugar sample in a mixture of acetonitrile and water (e.g., 80:20 v/v).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 85% A, 15% B) at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample.
-
Gradient Elution: Apply a linear gradient to increase the proportion of the aqueous mobile phase (B) to elute the retained sugars.
-
Data Acquisition and Analysis: Monitor the elution profile and identify the separated isomers.
Quantitative Data:
The following table presents an example of retention times for sugars separated on a Shodex Asahipak NH2P-50 4E column.
| Sugar | Retention Time (min) |
| Fructose | 8.5 |
| Glucose | 9.2 |
| Sucrose | 10.5 |
| Lactose | 12.1 |
Chromatographic conditions: Column: Shodex Asahipak NH2P-50 4E; Eluent: Acetonitrile/Water (75:25); Flow rate: 1.0 mL/min; Detector: RI; Column temp.: 40°C.
Ion-Exchange Chromatography
High-performance anion-exchange chromatography (HPAEC) is a powerful technique for the separation of carbohydrates, including their anomeric forms.[8] The separation is based on the weak acidic nature of sugars, which can be ionized at high pH.
Experimental Protocol: Anomeric Separation on a Bio-Rad HPX-87C Column
This protocol is based on the work by Bonn et al. for the separation of sugar anomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index (RI) detector.
Materials:
-
Column: Bio-Rad Aminex HPX-87C (300 x 7.8 mm)
-
Mobile Phase: Degassed, deionized water
-
Sample: Aqueous solution of the monosaccharide.
Procedure:
-
Column Equilibration: Equilibrate the column with deionized water at a flow rate of 0.5-0.6 mL/min. Crucially, maintain a low column temperature (e.g., 1.5°C) to slow down the rate of mutarotation and allow for the separation of anomers.
-
Sample Injection: Inject the sample.
-
Isocratic Elution: Elute the sample with deionized water.
-
Data Acquisition: Monitor the elution profile with the RI detector.
Quantitative Data:
| Monosaccharide | Anomer | Retention Time (min) |
| Glucose | α | ~20 |
| β | ~22 | |
| Xylose | α | ~23 |
| β | ~25 |
Note: Retention times are approximate and highly dependent on the specific column and operating conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS can be used for the analysis of furanose isomers after a derivatization step to increase their volatility.[9]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of furanose isomers.
Experimental Protocol: Analysis of Arabinofuranose and Galactofuranose Derivatives
This protocol is based on the methylation analysis of furanose-containing structures.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
Derivatization Reagents: MeI/Ag₂O (Purdie reagent) for methylation, NaBD₄ for reduction, and acetic anhydride (B1165640) for acetylation.[4]
-
GC Column: DB-5 silica capillary column (or similar).
-
Carrier Gas: Helium.
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Temperature Program: Use a suitable temperature program to separate the PMAA derivatives. For example: 80°C for 2 min, then ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, holding for 15 min.
-
Mass Spectrometry: Acquire mass spectra in the electron impact (EI) mode.
-
Quantitative Data:
The following table shows the retention times of some partially O-methylated alditol acetates derived from arabinofuranose and galactofuranose.[4]
| OMe Alditol Acetate | Retention Time (min)[4] |
| 2,3,5-Me₃Ara | 7.3 |
| 2,5-Me₂Ara | 8.5 |
| 5-MeAra | 9.5 |
| 2,5,6-Me₃Gal | 10.5 |
| 2,3,6-Me₃Gal | 11.1 |
Conclusion
The purification of furanose isomers is a complex but achievable task with the appropriate selection and optimization of chromatographic techniques. This document provides a starting point for researchers, scientists, and drug development professionals to develop robust methods for the isolation and analysis of these important molecules. Careful consideration of the specific properties of the target furanose isomer and the potential for anomerization and co-elution with other sugar forms is crucial for successful purification.
References
- 1. gcms.cz [gcms.cz]
- 2. research-hub.nrel.gov [research-hub.nrel.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weber.hu [weber.hu]
Application Notes and Protocols for the Identification of beta-L-glucofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the successful identification and characterization of beta-L-glucofuranose. Due to the scarcity of specific data for the L-enantiomer, data for the more common D-glucofuranose is used as a reference to illustrate the principles and methodologies.
Introduction to this compound
Glucose, a fundamental monosaccharide, exists in equilibrium between its open-chain and cyclic forms. The cyclic forms include the six-membered pyranose ring and the five-membered furanose ring. Each of these ring structures can exist as two anomers, designated as alpha (α) and beta (β). While the pyranose forms are predominant in solution, the furanose forms, though less abundant, can be crucial intermediates in various biological and chemical processes. The identification of the specific anomer and enantiomer, such as this compound, is critical in fields ranging from glycobiology to pharmaceutical development, as stereochemistry dictates biological activity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including carbohydrates. Both ¹H and ¹³C NMR are instrumental in identifying the specific anomeric and ring forms of glucose. For this compound, NMR can provide information on:
-
Anomeric Configuration: The chemical shift and coupling constant of the anomeric proton (H-1) and carbon (C-1) are diagnostic of the α or β configuration.
-
Ring Size: The chemical shifts of the ring carbons, particularly C-4, can help distinguish between the furanose and pyranose forms.
-
Stereochemistry: The coupling constants between adjacent protons provide information about their dihedral angles, which is related to the overall stereochemistry of the molecule.
Due to the low abundance of the furanose form in solution, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) are often necessary to resolve and assign the signals of this compound from the predominant pyranose signals.
Experimental Protocol: 1D and 2D NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the purified L-glucose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
- Lyophilize the sample to exchange labile protons with deuterium and then redissolve in 100% D₂O.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a 500 MHz or higher field spectrometer to achieve optimal signal dispersion.
- Acquire ¹³C NMR spectra.
- Perform 2D NMR experiments:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is useful for confirming assignments and identifying linkages.
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
3. Data Analysis:
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to an internal standard (e.g., DSS or TSP).
- Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra. Compare the data with literature values for D-glucofuranose to aid in the assignment of the L-enantiomer.
Data Presentation: NMR Chemical Shifts
The following table provides the reported ¹H and ¹³C NMR chemical shifts for α-D-glucofuranose and β-D-glucofuranose in D₂O. The chemical shifts for the L-enantiomers are expected to be identical.[1][2]
| Atom | α-D-glucofuranose (ppm) | β-D-glucofuranose (ppm) |
| ¹H NMR | ||
| H-1 | 5.49 | 5.21 |
| H-2 | 4.31 | 4.10 |
| H-3 | 4.24 | 4.18 |
| H-4 | 4.15 | 4.08 |
| H-5 | 3.98 | 3.85 |
| H-6a | 3.78 | 3.75 |
| H-6b | 3.69 | 3.65 |
| ¹³C NMR | ||
| C-1 | 95.0 | 101.1 |
| C-2 | 76.8 | 80.3 |
| C-3 | 74.0 | 75.8 |
| C-4 | 79.9 | 81.5 |
| C-5 | 70.8 | 68.6 |
| C-6 | 63.8 | 63.9 |
Section 2: Mass Spectrometry (MS)
Application Note
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying specific isomers. For this compound, GC-MS is often employed after derivatization to increase volatility. The fragmentation pattern observed in the mass spectrum provides structural information that can help to distinguish it from other isomers.
Experimental Protocol: GC-MS Analysis of Derivatized Monosaccharides
1. Derivatization (Acetylation):
- Dry the carbohydrate sample (1-5 mg) thoroughly.
- Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride (B1165640) and pyridine.
- Heat the mixture at 100°C for 1 hour.
- Cool the reaction mixture and evaporate the reagents under a stream of nitrogen.
- Redissolve the acetylated sample in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
2. GC-MS Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column for enantiomeric separation.
- Injector Temperature: 250°C.
- Oven Program: Start at 150°C, hold for 2 min, then ramp to 280°C at 5°C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
3. Data Analysis:
- Identify the peak corresponding to the derivatized this compound based on its retention time.
- Analyze the mass spectrum and compare the fragmentation pattern with known spectra of glucose isomers.
Data Presentation: Expected Mass Fragments
| m/z | Proposed Fragment |
| 361 | [M - OAc]⁺ |
| 331 | [M - CH₂OAc]⁺ |
| 242 | Furanose ring fragment |
| 169 | Pyrylium ion |
| 145 | |
| 103 | |
| 43 | [CH₃CO]⁺ (base peak) |
Section 3: Chromatography
Application Note
Chromatographic techniques are essential for the separation of complex mixtures of carbohydrates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. For the specific identification of this compound, chiral chromatography is necessary to separate the L- and D-enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to resolve enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase.
Gas Chromatography (GC): Enantiomers can be separated on a chiral capillary column after derivatization to make them volatile.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
1. HPLC System:
- A standard HPLC system with a UV or Refractive Index (RI) detector.
2. Chiral Column:
- Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose (B213188) or amylose-based chiral column.
3. Mobile Phase:
- A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) is commonly used for normal-phase separation. The exact ratio may need to be optimized.
- For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (0.1%) can be added to the mobile phase.
4. Operating Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: RI or UV (if derivatized with a UV-active tag).
5. Sample Preparation:
- Dissolve the sample in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Chromatographic Separation
A successful chiral separation will result in two distinct peaks for the D- and L-enantiomers of glucofuranose. The retention times will be specific to the column and conditions used.
| Compound | Expected Retention Time (min) |
| D-glucofuranose | t₁ |
| L-glucofuranose | t₂ |
(Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.)
Section 4: X-ray Crystallography
Application Note
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. This technique can definitively confirm the absolute configuration (D or L), the ring size (furanose or pyranose), and the anomeric configuration (α or β) of a sugar. Obtaining a single crystal of sufficient quality is the primary challenge of this method.
Experimental Protocol: Single Crystal X-ray Diffraction
1. Crystallization:
- Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, acetone).
- Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals. Other techniques like vapor diffusion can also be employed.
2. Data Collection:
- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Data Presentation: Crystallographic Data
The output of an X-ray crystallographic analysis is a detailed structural model. Key parameters to report include:
| Parameter | Description |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z | Number of molecules per unit cell |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Visualizations
Caption: Workflow for the synthesis, purification, and analytical identification of this compound.
Caption: Relationship between analytical techniques and the structural information obtained for this compound.
References
Application Notes & Protocols: Incorporation of β-L-Glucofuranose into Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligosaccharides with specific, non-native monosaccharide units is a critical task in glycobiology and drug development. These novel structures can serve as probes to understand biological processes, act as therapeutic agents, or function as components of vaccines. L-sugars, while less common than their D-counterparts in higher organisms, play significant roles in the biological activities of natural products. Specifically, the incorporation of β-L-glucofuranose, a rare isomer of glucose, presents unique synthetic challenges and opportunities. The furanose (five-membered ring) form of glucose is less stable than the pyranose (six-membered ring) form, and its presence in an L-configuration makes it a novel target for creating unique glycan structures.
While D-galactofuranose is a known component in the glycoconjugates of several pathogenic microorganisms, making it a target for drug development, the biological role of L-glucofuranose is less explored.[1] These application notes provide a guide for the chemical and enzymatic incorporation of β-L-glucofuranose into oligosaccharides, based on established principles of carbohydrate chemistry.
Section 1: Chemical Synthesis of β-L-Glucofuranose-Containing Oligosaccharides
Chemical glycosylation offers a versatile route to novel oligosaccharides, although it often requires extensive use of protecting groups and careful control of stereoselectivity.[2] The core of the process involves the reaction of a glycosyl donor (the activated L-glucofuranose unit) with a glycosyl acceptor (the oligosaccharide chain to be elongated).[3][4]
Principles and Strategy
The primary challenge in chemical synthesis is controlling the stereochemistry at the newly formed anomeric center to selectively obtain the β-linkage. The choice of glycosyl donor, protecting groups, and reaction promoter is crucial.
-
Glycosyl Donors : Common donors include glycosyl halides, thioglycosides, and trichloroacetimidates.[4][5] Trichloroacetimidate (B1259523) donors are popular due to their ease of formation and high reactivity under mild acidic activation.[3]
-
Protecting Groups : The reactivity of the donor is influenced by its protecting groups. Electron-withdrawing groups (e.g., acetyl, benzoyl) are "disarming" and slow the reaction, while electron-donating groups (e.g., benzyl) are "arming" and increase reactivity.[3][4][6] A non-participating group at the C-2 position is required to favor the formation of the 1,2-cis glycosidic linkage, which in the case of L-glucose would be the α-linkage. To achieve the desired β-linkage (a 1,2-trans product), a participating group (like an acetyl or benzoyl group) at the C-2 position is essential.
-
Promoters/Activators : These reagents activate the leaving group on the donor. For trichloroacetimidates, common activators are Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[3]
Experimental Protocol: Trichloroacetimidate-Mediated Glycosylation
This protocol describes a general method for coupling a β-L-glucofuranosyl donor with a generic glycosyl acceptor.
Step 1: Synthesis of the L-Glucofuranosyl Trichloroacetimidate Donor
-
Prepare 2-O-acetyl-3,5,6-tri-O-benzyl-L-glucofuranose from L-glucose using established protecting group methodologies. The C-2 acetyl group will act as a participating group to direct the formation of the β-glycosidic bond.
-
Dissolve the protected L-glucofuranose (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add trichloroacetonitrile (B146778) (5.0 eq) to the solution.
-
Cool the reaction mixture to 0°C and add 1,8-diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate (B1210297) gradient) to yield the L-glucofuranosyl trichloroacetimidate donor.
Step 2: Glycosylation Reaction
-
Dry the glycosyl donor (1.2 eq) and a suitable glycosyl acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.0 eq) under high vacuum for several hours.
-
Dissolve the donor and acceptor in anhydrous DCM under an argon atmosphere. Add activated molecular sieves (4 Å).
-
Cool the mixture to -40°C.
-
Add the promoter, TMSOTf (0.1 eq), dropwise.
-
Stir the reaction at -40°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding triethylamine (B128534) or pyridine.
-
Filter the mixture through celite, wash with DCM, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the protected disaccharide.
Step 3: Deprotection
-
The final step is the removal of protecting groups. Benzyl ethers can be removed by catalytic hydrogenation (H₂, Pd/C in methanol/ethyl acetate).
-
Acetyl groups can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol).
Quantitative Data (Representative)
The following table presents expected yields for the glycosylation and deprotection steps, based on analogous syntheses of 1,2-trans furanosides.
| Step | Reaction | Expected Yield (%) | Key Parameters |
| 1 | Donor Synthesis | 75 - 90% | Anhydrous conditions, slow addition of base. |
| 2 | Glycosylation | 60 - 85% | Low temperature (-40°C), inert atmosphere. |
| 3 | Deprotection | >90% | Proper catalyst selection, complete reaction. |
Section 2: Enzymatic Synthesis
Enzymatic synthesis provides a powerful alternative to chemical methods, offering high stereo- and regioselectivity without the need for protecting groups.[7] The main approaches utilize either glycosyltransferases or glycosidases.[8]
Principles and Strategy
-
Glycosyltransferases (GTs) : These enzymes catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-glucose, GDP-fucose) to an acceptor.[7] For L-glucofuranose, this would require a specific GT that recognizes an activated L-glucose donor and the furanose conformation. The availability of such an enzyme is a significant challenge, as most known GTs are highly specific to their natural substrates.[2]
-
Glycosidases (GHs) : These enzymes typically hydrolyze glycosidic bonds. However, under high substrate concentrations, the reverse reaction (transglycosylation) can be favored, leading to the formation of new glycosidic bonds.[8] This approach is often more feasible as glycosidases can sometimes exhibit broader substrate specificity. A β-glucosidase with transglycosylation activity could potentially be used to transfer an L-glucofuranosyl moiety from a suitable donor to an acceptor.
Experimental Protocol: Glycosidase-Mediated Transglycosylation
This protocol outlines a hypothetical approach using a commercial β-glucosidase to synthesize a β-L-glucofuranoside-containing disaccharide.
Step 1: Substrate and Enzyme Preparation
-
Prepare a highly concentrated solution of the glycosyl donor. A suitable, synthetically accessible donor could be p-nitrophenyl-β-L-glucofuranoside.
-
Prepare the glycosyl acceptor (e.g., cellobiose) in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
Obtain a commercial β-glucosidase (e.g., from almonds or Aspergillus niger).
Step 2: Transglycosylation Reaction
-
Combine the donor (e.g., 200 mM) and acceptor (e.g., 400 mM) in the reaction buffer.
-
Initiate the reaction by adding the β-glucosidase (e.g., 10 U/mL).
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
Monitor the reaction progress over time (e.g., 1-24 hours) using TLC or High-Performance Liquid Chromatography (HPLC). The reaction will produce a mixture of the desired transglycosylation product, hydrolyzed donor, and unreacted substrates.
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
Step 3: Purification
-
Centrifuge the reaction mixture to remove denatured enzyme.
-
Purify the supernatant to isolate the desired oligosaccharide product. This often requires multiple chromatographic steps, such as size-exclusion chromatography to separate oligosaccharides from monosaccharides, followed by preparative HPLC for isomer separation.
Quantitative Data (Representative)
Transglycosylation yields are often modest and depend heavily on reaction conditions and enzyme choice.
| Parameter | Condition | Expected Yield (%) | Rationale |
| Substrate Ratio | High Acceptor:Donor | 5 - 30% | High acceptor concentration favors transfer over hydrolysis. |
| Enzyme Source | e.g., Aspergillus niger | Variable | Enzyme specificity is the key determinant of success. |
| Reaction Time | Optimized (e.g., 8h) | Peak Yield | Prolonged reaction time can lead to secondary hydrolysis of the product. |
| Purification | Multi-step Chromatography | >95% Purity | Necessary to isolate the target compound from a complex mixture. |
Section 3: Choosing a Synthetic Strategy
The choice between chemical and enzymatic methods depends on the specific research goals, available resources, and the scale of synthesis required.
Conclusion
The incorporation of β-L-glucofuranose into oligosaccharides is a challenging synthetic endeavor that pushes the boundaries of modern glycochemistry. Chemical synthesis, while complex, provides a clear and adaptable pathway to access these novel molecules. Enzymatic synthesis offers a more direct route but is currently limited by the scarcity of suitable enzymes. The protocols and strategies outlined in these notes provide a foundational framework for researchers to begin exploring the synthesis and potential biological functions of these unique glycoconjugates. Successful synthesis will enable further studies into their roles in molecular recognition, cell signaling, and their potential as therapeutic leads.[9]
References
- 1. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 9. cmm.ucsd.edu [cmm.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Stereoselective L-Sugar Synthesis
Welcome to the technical support center for stereoselective L-sugar synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. The following guides and FAQs address specific issues encountered during the synthesis of these rare but biologically significant molecules.
Challenge 1: De Novo Synthesis and Stereocontrol
De novo synthesis, building L-sugars from achiral or simpler chiral precursors, offers great flexibility but presents significant challenges in controlling multiple stereocenters.
Frequently Asked Questions (FAQs)
Q1: My de novo synthesis is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A1: Achieving high diastereoselectivity in de novo routes is a common challenge that often requires multi-faceted optimization. Key factors to consider include:
-
Catalyst and Reagent Control: For reactions like asymmetric epoxidations or dihydroxylations, the choice of chiral catalyst or ligand is critical. The Sharpless asymmetric epoxidation, for instance, provides access to specific L-hexose precursors by setting key stereocenters with high enantioselectivity.[1]
-
Reaction Conditions: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamic one.[2] Solvent choice can also play a crucial role in stabilizing transition states that lead to the desired diastereomer.
-
Substrate Control: The existing stereocenters and protecting groups on your substrate can direct the stereochemical outcome of subsequent reactions. Bulky protecting groups may block one face of a molecule, forcing reagents to attack from the less hindered side.
-
Iterative Approaches: Strategies like iterative dihydroxylation of dienoates can build up the required stereocenters in a sequential and controlled manner, offering a reliable route to specific L-sugars like L-talose.[3]
Q2: What are the primary strategic approaches for the de novo synthesis of L-sugars?
A2: Modern de novo strategies typically fall into a few main categories:[1][4]
-
Asymmetric Catalysis from Achiral Starting Materials: This is a powerful approach where the stereochemistry is installed using chiral catalysts. Methods include the oxidative rearrangement of furfuryl alcohols (Achmatowicz reaction) or iterative catalytic reactions like epoxidations and dihydroxylations.[1][3][5]
-
Chiral Pool Synthesis: This involves using readily available, simple chiral molecules (like L-tartaric acid or L-glyceraldehyde derivatives) as starting points and elaborating them into the target L-sugar scaffold.[6]
-
Enzymatic Synthesis: Enzymes can be used to form key C-C bonds with high stereoselectivity, mimicking natural biosynthetic pathways.[4][6]
Challenge 2: Epimerization of D-Sugars
Converting abundant, inexpensive D-sugars into their rare L-enantiomers is an attractive but often inefficient strategy. The most common issues relate to low yields and difficult purifications.
Frequently Asked Questions (FAQs)
Q1: My molybdate-catalyzed epimerization is consistently giving a low yield of the desired L-sugar. What is causing this?
A1: This is a frequent problem stemming from the reaction reaching a thermodynamic equilibrium that favors the starting material or other epimers.[2][4] For example, when epimerizing L-arabinose, the equilibrium mixture often contains a higher proportion of the starting sugar.[2]
Troubleshooting Steps:
-
Verify Reaction Equilibrium: Monitor the reaction over time by taking aliquots and analyzing them with HPLC. If the ratio of products to starting materials is no longer changing, the reaction has reached equilibrium.[2][4]
-
Optimize Catalyst Concentration: While catalytic, an insufficient amount of molybdic acid can lead to a very slow or incomplete reaction. Conversely, too much can complicate the final purification without improving the equilibrium position.[2][4]
-
Control pH: The epimerization process is sensitive to pH and generally requires acidic conditions to proceed effectively.[4]
-
Minimize Degradation: Sugars can degrade or undergo side reactions at the high temperatures (e.g., 90-95°C) used for this reaction. Once equilibrium is reached, cool the reaction promptly to prevent yield loss.[2][4]
Q2: I'm struggling to separate my target L-sugar from its C-2 epimer and the unreacted starting material. What are the best purification strategies?
A2: Separation of closely related sugar epimers is a significant challenge. The following methods can be effective:
-
Fractional Crystallization: This is a classical but powerful technique. After concentrating the reaction mixture to a syrup, dissolving it in a suitable solvent like methanol (B129727) and then adding an anti-solvent like ethanol (B145695) can selectively crystallize one of the major components, enriching the filtrate with your target L-sugar.[2]
-
Chromatography: While challenging, preparative HPLC or column chromatography on specialized stationary phases (like calcium-form cation exchange resins) can resolve sugar epimers.
-
Enzymatic Methods: A highly specific approach involves using an enzyme that selectively metabolizes or modifies the unwanted epimer, leaving the desired L-sugar behind for easier purification.[2]
Challenge 3: Stereoselective Glycosylation
Forming the glycosidic bond with the correct anomeric stereochemistry (α or β) is one of the most difficult steps in carbohydrate synthesis.[7][8] This is particularly true for L-sugars where established rules for D-sugars may not always apply directly.
Frequently Asked Questions (FAQs)
Q1: I am observing poor α/β selectivity in my glycosylation reaction with an L-sugar donor. What key factors should I investigate?
A1: Anomeric control is influenced by a delicate interplay of several factors. Systematically investigating the following can help you optimize your reaction:[2][7][9]
-
C-2 Protecting Group: This is a major determinant of stereoselectivity. A "participating" group (e.g., acetate, benzoate) can form a cyclic intermediate that blocks one face of the sugar, typically leading to the formation of a 1,2-trans glycosidic bond. A "non-participating" group (e.g., benzyl, silyl (B83357) ether) allows for other factors to determine the outcome and is necessary for forming 1,2-cis linkages.[7]
-
Solvent: The polarity and coordinating ability of the solvent are critical. Ethereal solvents (like diethyl ether or MTBE) can favor one anomer, while nitrile solvents (like acetonitrile) can favor the other by stabilizing different reactive intermediates.[2][10]
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the kinetically formed product.[2][10]
-
Catalyst/Promoter: The choice of Lewis acid or promoter system has a significant impact on the reaction mechanism and, consequently, the stereochemical outcome.[2]
Q2: My glycosylation yield and selectivity are poor, and I suspect a "mismatched pair." What does this mean and how can I address it?
A2: The concept of "matched" and "mismatched" pairs refers to the stereochemical compatibility between the glycosyl donor and the glycosyl acceptor.[11] In a "matched pair," the intrinsic facial biases of both molecules align to favor the formation of the desired stereoisomer. In a "mismatched pair," these biases are opposed, often leading to low yields and poor selectivity. This effect is particularly noticeable when coupling two chiral, complex molecules. Interestingly, for some mismatched pairs, lowering the reactant concentrations has been shown to improve stereoselectivity.[11] If you suspect a mismatched pair, an alternative strategy may be to invert the stereochemistry of a key center on either the donor or acceptor, or to completely change the protecting group strategy to alter the molecule's reactivity and facial bias.[11]
Data Presentation
Table 1: Influence of Reaction Parameters on Glycosylation Stereoselectivity
This table summarizes how common experimental variables can influence the anomeric ratio (α:β) in a typical glycosylation reaction. The values are illustrative and will vary based on the specific donor, acceptor, and promoter used.
| Parameter | Condition A | Outcome A (α:β) | Condition B | Outcome B (α:β) | Rationale[2][7][10] |
| C-2 Group | Acetyl (Participating) | 5:95 | Benzyl (Non-participating) | 70:30 | Participating groups block the α-face via an oxocarbenium ion intermediate. |
| Solvent | Dichloromethane (DCM) | 75:25 | Acetonitrile (MeCN) | 10:90 | Acetonitrile can promote SN2-like attack, leading to inversion at the anomeric center. |
| Temperature | 25 °C | 60:40 | -78 °C | 90:10 | Lower temperatures favor the kinetic product, which is often the more selective outcome. |
| Leaving Group | Imidate (β-anomer) | 35:65 | Imidate (α-anomer) | 70:30 | The initial stereochemistry of the leaving group can significantly influence the final product ratio. |
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of L-Arabinose
This protocol describes a general procedure for the epimerization of L-arabinose to a mixture containing L-ribose and L-lyxose, illustrating a common transformation route.
Objective: To achieve thermodynamic equilibrium of L-arabinose with its C-2 and C-3 epimers via molybdate (B1676688) catalysis.
Materials & Reagents:
-
L-Arabinose
-
Molybdic Acid (H₂MoO₄) or Ammonium Molybdate
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a carbohydrate analysis column
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation: Dissolve L-arabinose in deionized water to make a 10% (w/v) solution in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of molybdic acid (e.g., 0.01 equivalents).
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0-3.5 using dilute HCl. This is crucial for effective catalysis.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour. Quench the aliquot by cooling and neutralizing it, then analyze by HPLC to determine the ratio of L-arabinose, L-ribose, and L-lyxose.
-
Equilibrium & Quenching: Continue heating until the sugar ratio remains constant, indicating that equilibrium has been reached (typically several hours).[2] Once reached, immediately cool the flask in an ice bath to stop the reaction and prevent sugar degradation.
-
Work-up: Neutralize the bulk solution carefully with a dilute NaOH solution.
-
Purification: Remove the catalyst and salts via ion-exchange chromatography or another suitable method. Concentrate the resulting sugar solution under reduced pressure using a rotary evaporator to obtain a thick syrup. The syrup can then be subjected to purification methods like fractional crystallization or preparative chromatography to isolate the desired L-sugar.
Visualizations
Logical & Workflow Diagrams
Caption: Overview of primary synthetic routes to L-sugars.
Caption: Troubleshooting workflow for low yield in epimerization.
Caption: Key factors influencing glycosylation stereoselectivity.
References
- 1. Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. De Novo Asymmetric Syntheses of D- and L-Talose via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 5. De Novo Synthesis of Rare/Unnatural Sugars from Achiral Materials [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of β-L-Glucofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of β-L-glucofuranose synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of β-L-glucofuranose, providing potential causes and recommended solutions in a structured format.
Issue 1: Low Overall Yield of L-Glucose
A common challenge in the synthesis of L-glucose from precursors like L-arabinose is a low overall yield. This can be due to a variety of factors throughout the multi-step synthesis.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solutions |
| Incomplete Starting Material Conversion | - Verify the purity and reactivity of starting materials (e.g., L-arabinose).- Optimize reaction time and temperature for the initial step (e.g., Kiliani-Fischer cyanohydrin formation).- Ensure proper stoichiometry of reagents. |
| Formation of Side Products | - In the Kiliani-Fischer synthesis, epimers (L-mannose) are common byproducts. Optimize reaction conditions to favor the formation of L-glucose.[1][2]- Unreacted lactone and aldonic acid salts can also be present. Ensure complete reduction of the lactone.[1] |
| Product Degradation | - Avoid harsh acidic or basic conditions during workup and purification, which can cause degradation of the sugar.- Use milder reagents where possible. |
| Loss During Purification | - Optimize chromatography conditions (column type, mobile phase) to effectively separate L-glucose from byproducts and unreacted starting materials.[3]- Ensure complete extraction of the product from the aqueous phase during workup. |
Issue 2: Poor Stereoselectivity (Low β-to-α Anomer Ratio)
Controlling the anomeric stereochemistry to favor the β-anomer is a significant challenge in glycosylation and cyclization reactions.
Improving β-Anomer Selectivity:
| Potential Cause | Recommended Solutions |
| Thermodynamic vs. Kinetic Control | - The α-anomer is often the thermodynamically favored product due to the anomeric effect. Employ reaction conditions that favor kinetic control, such as lower temperatures and specific catalysts.[4] |
| Choice of Protecting Groups | - The protecting groups on the sugar backbone can influence the stereochemical outcome of glycosylation. Ether-type protecting groups at C-2 are often used for 1,2-cis glycosylations, but do not guarantee stereoselectivity.[4][5] |
| Solvent Effects | - The polarity and coordinating ability of the solvent can influence the stereoselectivity. Experiment with different solvents (e.g., acetonitrile, dichloromethane) to optimize the β:α ratio.[4] |
| Activator/Catalyst Choice | - The choice of activator for glycosylation or catalyst for cyclization is critical. Milder activators or specific catalysts may favor the formation of the β-anomer. |
Issue 3: Difficulty in Isolating the Furanose Form
In solution, glucose exists in equilibrium between the pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being significantly more stable and predominant.[6] Isolating the less stable furanose isomer requires specific strategies.
Favoring and Isolating the Furanose Ring:
| Potential Cause | Recommended Solutions |
| Equilibrium Favoring Pyranose | - Utilize protecting group strategies that lock the sugar in the furanose conformation. A common method is the formation of a 1,2:5,6-di-O-isopropylidene derivative, which forces the glucose into a furanose ring structure.[7][8] |
| Ring Rearrangement | - Certain reaction conditions can promote the rearrangement of the furanose to the more stable pyranose form. Maintain mild reaction and purification conditions. |
| Purification Challenges | - Separation of furanose and pyranose isomers can be difficult. Employ specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), which can resolve these isomers.[9] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the formation of the β-L-glucofuranose isomer?
A1: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is typically used.
-
NMR Spectroscopy:
-
¹H NMR: The anomeric proton (H-1) of the β-furanose anomer typically appears at a different chemical shift and has a different coupling constant compared to the α-anomer and the pyranose forms.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic of the anomer and the ring size.
-
J-Coupling Analysis: The coupling constant between C-1 and H-1 (¹JC1,H1) can help distinguish between anomers. Equatorial arrangements often have a larger coupling constant (~170 Hz) than axial arrangements (~160 Hz).[10]
-
-
HPLC:
Q2: What are the most common byproducts in the synthesis of L-glucose from L-arabinose via the Kiliani-Fischer synthesis?
A2: The Kiliani-Fischer synthesis generates a new stereocenter at C-2, leading to the formation of two epimers. When starting with L-arabinose, the main products are L-glucose and L-mannose.[2][12] Additionally, incomplete reaction or side reactions can lead to the presence of unreacted L-arabinose, the intermediate cyanohydrins, and the corresponding aldonic acid lactones.[1]
Q3: Can protecting groups be used to improve the yield and selectivity of β-L-glucofuranose synthesis?
A3: Yes, protecting group strategies are crucial in carbohydrate chemistry.
-
To favor the furanose form: As mentioned, protecting D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a standard procedure to lock the molecule in the furanose conformation.[7][8] A similar strategy can be applied to L-glucose.
-
To control stereoselectivity: The choice of protecting groups on the hydroxyl groups can influence the outcome of glycosylation reactions. While there is no universal solution, the use of participating groups (e.g., acyl groups) at C-2 generally favors the formation of 1,2-trans glycosidic bonds. For the more challenging 1,2-cis linkages (as in β-glucofuranosides), non-participating groups (e.g., benzyl (B1604629) ethers) are used, and the stereoselectivity is then influenced by other factors like the solvent and promoter.[4][5]
Q4: My reaction is very slow or does not proceed to completion. What should I check?
A4: For slow or incomplete reactions, consider the following:
-
Reagent Purity: Ensure all reagents, especially the sugar starting materials and any catalysts or activators, are pure and dry. Moisture can significantly hinder many glycosylation reactions.
-
Reaction Temperature: Some glycosylation reactions are highly sensitive to temperature. Ensure the reaction is maintained at the optimal temperature. In some cases, a slight increase in temperature might improve the reaction rate, but this could also lead to the formation of byproducts.[6]
-
Catalyst/Activator Activity: If using a catalyst or activator, ensure it has not degraded. Use freshly prepared or properly stored reagents.
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose (A key intermediate)
This protocol is adapted from the synthesis of the D-enantiomer and serves as a foundational method for obtaining a protected L-glucofuranose.[7][8]
Materials:
-
L-Glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate (B86663)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of L-glucose in dry acetone.
-
Add concentrated sulfuric acid to the solution at room temperature and stir vigorously for several hours.
-
Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring at room temperature overnight.
-
Neutralize the reaction mixture with sodium bicarbonate and filter to remove inorganic solids.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in β-L-glucofuranose synthesis.
Experimental Workflow for Protected L-Glucofuranose Synthesis
Caption: Workflow for the synthesis of a protected L-glucofuranose intermediate.
References
- 1. ukessays.com [ukessays.com]
- 2. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Anomeric Control Issues in Glycosylation
Welcome to the technical support center for glycosylation chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in controlling anomeric stereoselectivity during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stereochemical outcome (α vs. β) of a glycosylation reaction?
The stereochemical outcome of a glycosylation reaction is governed by a combination of competing factors.[1][2] The final anomeric ratio is a result of the interplay between:
-
The Glycosyl Donor: The structure, leaving group, and protecting groups on the donor are critical.[3]
-
The Glycosyl Acceptor: The nucleophilicity and steric bulk of the acceptor's hydroxyl group play a significant role.[1][4]
-
Protecting Groups: The choice of protecting group at the C2 position of the donor is one of the most powerful tools for directing stereoselectivity.[5][6]
-
The Solvent: Solvents can influence the reaction outcome through polarity effects and by participating in the reaction to form reactive intermediates.[1][7]
-
The Promoter/Catalyst: The activator used can influence the reaction mechanism and the nature of the intermediates formed.[2]
-
Temperature: Reaction temperature can have a substantial impact on selectivity, often affecting the kinetics of competing reaction pathways.[1][8]
Q2: What is the role of the C2-protecting group in directing anomeric selectivity?
The protecting group at the C2 position of the glycosyl donor is crucial for controlling the formation of 1,2-trans or 1,2-cis glycosidic linkages through "neighboring group participation".[5][9]
-
Participating Groups (Acyl-type): Groups like acetate (B1210297) (OAc) or benzoate (B1203000) (OBz) can attack the anomeric center of an oxocarbenium intermediate to form a stable cyclic acyloxonium ion. This intermediate shields the α-face of the sugar, forcing the glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product (e.g., a β-glycoside from a gluco- or galacto-donor).[6][9]
-
Non-Participating Groups (Ether-type): Groups like benzyl (B1604629) (OBn) or allyl (OAll) do not form this cyclic intermediate.[5] Without this participation, the glycosyl acceptor can attack the anomeric center from either the α- or β-face, often leading to a mixture of anomers. The final ratio is then determined by other factors like solvent, temperature, and the anomeric effect, but these conditions are typically optimized to favor the 1,2-cis product (e.g., an α-glycoside).[5]
Q3: What is the difference between an "armed" and a "disarmed" glycosyl donor?
The terms "armed" and "disarmed" describe the relative reactivity of a glycosyl donor based on the electronic properties of its protecting groups.[9][10]
-
Armed Donors: These donors have electron-donating protecting groups, such as benzyl ethers (OBn). These groups increase the electron density at the anomeric center, making the donor more reactive.[9]
-
Disarmed Donors: These donors have electron-withdrawing protecting groups, such as esters (OAc, OBz). These groups decrease electron density at the anomeric center, making the donor less reactive.[9][10]
This reactivity difference is the basis for chemoselective glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed donor.[10]
Troubleshooting Guide: Anomeric Selectivity Issues
Problem 1: My reaction is producing a non-selective mixture of α and β anomers. How can I improve selectivity for the β-glycoside?
Cause: Lack of stereocontrol, likely due to the use of a non-participating group at the C2 position of the glycosyl donor or reaction conditions that favor a thermodynamic mixture.
Solution:
-
Employ Neighboring Group Participation: The most reliable method to ensure high β-selectivity (for gluco- and galacto-donors) is to use a participating acyl-type protecting group (e.g., acetate, benzoate, or pivaloate) at the C2 position.[6] This forces the formation of the 1,2-trans product.
-
Solvent Choice: In cases where a participating group cannot be used, certain solvents can favor the β-anomer. Nitrile solvents like acetonitrile (B52724) (MeCN) are known to participate in some reactions, forming a transient α-nitrilium ion that directs β-attack. This is often referred to as the "nitrile effect".[1]
Problem 2: I need to synthesize the α-glycoside, but I'm getting a mixture or the β-anomer as the major product. What should I do?
Cause: Unwanted neighboring group participation from a C2-acyl group, or reaction conditions that favor the β-anomer.
Solution:
-
Use a Non-Participating C2 Group: Ensure the C2 protecting group is an ether-type, such as benzyl (OBn), which will not provide neighboring group participation.[5]
-
Optimize the Solvent: Ether-based solvents (e.g., diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM)) are non-participating and often favor the formation of the thermodynamically more stable α-anomer (due to the anomeric effect).[11][12]
-
Lower the Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can enhance α-selectivity.[3][13] Low temperatures favor the kinetically controlled Sɴ2-like attack on the α-face of the intermediate.
-
In-situ Anomerization: Some protocols involve the formation of a β-glycosyl halide which then undergoes in-situ anomerization to the more reactive α-halide before reacting with the acceptor to give the α-glycoside.
The logical workflow below can help guide your troubleshooting process for poor anomeric selectivity.
Caption: Troubleshooting workflow for poor anomeric selectivity.
Problem 3: How do I accurately determine the anomeric (α/β) ratio of my product mixture?
Cause: Need for a quantitative analytical method to assess the outcome of the reaction.
Solution: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for determining the anomeric ratio.[14] The anomeric proton (H-1) is highly sensitive to its stereochemical environment.
-
Chemical Shift (δ): The signal for the anomeric proton typically appears in a distinct region of the spectrum, usually between 4.5 and 5.5 ppm.[15] Protons of α-glycosides often resonate at a slightly different chemical shift than those of the corresponding β-glycosides.[14]
-
Coupling Constant (J): The key diagnostic is the coupling constant between the anomeric proton and the proton at C2 (J₁,₂).
-
A large coupling constant (J₁,₂ ≈ 7–9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in gluco- and galactopyranosides.[16]
-
A small coupling constant (J₁,₂ ≈ 2–4 Hz) indicates an equatorial-axial relationship, characteristic of an α-anomer in gluco- and galactopyranosides.[16]
-
By integrating the distinct anomeric proton signals for the α and β products, you can directly calculate their ratio in the crude reaction mixture or purified product.
Data Summary: Influence of C2-Protector and Solvent on Anomeric Outcome
This table summarizes the generally expected stereochemical outcomes based on common experimental choices for gluco- and galacto-type donors.
| C2-Protecting Group | Type | Solvent | Expected Major Product | Mechanism/Rationale |
| -OAc, -OBz | Participating | Any (e.g., DCM, Toluene) | 1,2-trans (β) | Neighboring Group Participation via acyloxonium ion.[5][6] |
| -OBn, -OAll | Non-Participating | Ether (DCM, Et₂O, THF) | 1,2-cis (α) | Kinetically controlled reaction, often favored by the anomeric effect.[5] |
| -OBn, -OAll | Non-Participating | Nitrile (Acetonitrile) | 1,2-trans (β) | Solvent participation (the "Nitrile Effect").[1] |
| -N₃ (Azido) | Non-Participating | Ether (DCM, Et₂O) | 1,2-cis (α) | The azido (B1232118) group is electron-withdrawing but non-participating, strongly favoring α-products.[1][2] |
Experimental Protocols & Workflows
General Experimental Workflow for Optimizing Anomeric Selectivity
The following diagram outlines a systematic approach to optimizing a glycosylation reaction when the initial anomeric ratio is unsatisfactory.
Caption: Systematic workflow for optimizing anomeric control.
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation
This protocol provides a representative method for the chemical glycosylation of a glycosyl donor (e.g., a trichloroacetimidate) and an acceptor alcohol.
Materials:
-
Glycosyl donor (1.0 eq)
-
Glycosyl acceptor (1.2–1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1–0.2 eq, typically as a 0.1 M solution in DCM)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270) for quenching
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to achieve a suitable concentration (e.g., 0.05–0.1 M with respect to the donor).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Slowly add the TMSOTf solution dropwise via syringe. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the glycosyl donor has been consumed (or after a set time), quench the reaction by adding triethylamine or pyridine (2-3 eq relative to TMSOTf) to neutralize the acid.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the glycosylated product(s).
Protocol 2: Determination of Anomeric Ratio by ¹H NMR
Procedure:
-
Sample Preparation: Dissolve a small, representative amount of the crude reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectrum: Obtain a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution.
-
Identify Anomeric Region: Locate the anomeric region of the spectrum, typically between δ 4.5 and 5.5 ppm. You should see distinct signals corresponding to the H-1 protons of the α and β anomers.
-
Measure Coupling Constants: Determine the J₁,₂ coupling constant for each anomeric signal. This is the primary confirmation of the stereochemistry.[16]
-
Integrate Signals: Carefully integrate the area under each distinct anomeric proton signal. Ensure the integration region for each signal is set accurately.
-
Calculate Ratio: The ratio of the integration values corresponds directly to the molar ratio of the α and β anomers in the sample. For example, if the integral for the α-anomer is 1.00 and the integral for the β-anomer is 2.50, the α:β ratio is 1:2.5.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 11. How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 16. cigs.unimo.it [cigs.unimo.it]
Technical Support Center: Troubleshooting Furanose vs. Pyranose Formation
Welcome to the technical support center for troubleshooting furanose versus pyranose formation. This guide is designed for researchers, scientists, and drug development professionals to address common experimental challenges in controlling and characterizing monosaccharide ring structures.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between furanose and pyranose rings?
A: The primary distinction lies in the ring size. Pyranose forms are six-membered rings containing five carbon atoms and one oxygen atom, while furanose forms are five-membered rings with four carbon atoms and one oxygen atom.[1][2] This structural difference significantly impacts their stability, conformational flexibility, and biological roles.[1] Pyranose rings, often adopting a stable chair conformation, are generally more stable than the more flexible but strained furanose rings.[1][3][4]
Q2: Can a monosaccharide interconvert between its furanose and pyranose forms?
A: Yes, monosaccharides in solution exist in equilibrium with their open-chain (acyclic) form.[][6] This open-chain intermediate allows for the interconversion between furanose, pyranose, and other cyclic forms.[][6] The position of the hydroxyl group that attacks the carbonyl carbon during cyclization determines whether a five-membered (furanose) or six-membered (pyranose) ring is formed.[2][]
Q3: What factors determine whether a furanose or pyranose ring is formed?
A: The equilibrium between furanose and pyranose forms is influenced by several factors:
-
Monosaccharide Structure: The inherent stereochemistry of the sugar plays a crucial role. For example, glucose in an aqueous solution predominantly exists in the pyranose form (>99%), while fructose (B13574) shows a more significant proportion of the furanose form.[][7]
-
Solvent: The polarity and hydrogen-bonding capacity of the solvent can stabilize one form over the other. For instance, some sugars, like D-arabinose, show a higher proportion of the furanose form in dimethyl sulfoxide (B87167) (DMSO) compared to water, where the pyranose form is preferentially stabilized.[8][9][10]
-
Temperature: Increasing the temperature generally favors the formation of the less stable furanose isomers.[11] For ribose, a population inversion to a furanose-richer phase is predicted at higher temperatures.[11]
-
pH: The pH of the solution can influence the rate of mutarotation and the equilibrium between the different forms.[][12]
Q4: Is the formation of the major product always the most stable one?
A: Not necessarily. The product distribution can be under either thermodynamic or kinetic control.[13][14]
-
Thermodynamic Control: Favors the most stable product. In the case of glucose, the pyranose form is thermodynamically more stable due to lower ring and dihedral angle strain.[3][4] This is typically achieved under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[15]
-
Kinetic Control: Favors the product that is formed fastest. The formation of five-membered rings is often kinetically preferred.[3][4] Low temperatures and short reaction times tend to favor the kinetic product.[15]
Troubleshooting Guides
Issue 1: My reaction yielded an unexpected furanose/pyranose ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | The polarity and hydrogen bonding capability of your solvent can significantly shift the equilibrium. For example, moving from water to DMSO can increase the proportion of the furanose form for certain sugars.[8][9][10] Solution: Analyze the effect of different solvents on your specific monosaccharide. Consider if a less polar or aprotic solvent might be favoring the observed isomer. |
| Temperature Fluctuations | Higher temperatures tend to favor the formation of the less stable furanose form.[11] Inconsistent temperature control can lead to variable product ratios. Solution: Ensure precise and consistent temperature control throughout your experiment. If you are aiming for the thermodynamic (pyranose) product, lower temperatures may be beneficial. |
| pH Drift | The pH of the reaction mixture can influence the rate of interconversion between anomers and ring forms.[][12] Solution: Monitor and control the pH of your reaction. Use a suitable buffer system to maintain a constant pH. |
| Kinetic vs. Thermodynamic Control | Your reaction conditions may be favoring the kinetic product (often the furanose) over the more stable thermodynamic product (pyranose). Solution: To favor the thermodynamic product, try increasing the reaction time or temperature to allow the equilibrium to be established.[15] Conversely, for the kinetic product, use lower temperatures and shorter reaction times.[15] |
Issue 2: I am having difficulty distinguishing between furanose and pyranose isomers in my analytical data.
Analytical Techniques and Interpretation:
| Technique | Guidance |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts of anomeric protons and carbons are particularly informative.[16][17][18] Furanose rings often exhibit different coupling constants (³J(H1,H2)) compared to pyranose rings.[16] For complex spectra with overlapping signals, advanced techniques like 2D NMR (COSY, HSQC) or specialized 1D experiments like FESTA can be employed to resolve individual anomer signals.[16][17][18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS can separate and identify different sugar isomers after derivatization to make them volatile.[19][20][21] The retention times and fragmentation patterns will be different for furanose and pyranose derivatives. It's important to note that the derivatization process itself can sometimes alter the equilibrium.[20] |
| High-Performance Liquid Chromatography (HPLC) | HPLC with specialized columns, such as amino-bonded or HILIC columns, can separate underivatized monosaccharide isomers.[19] The choice of mobile phase is critical for achieving good resolution.[19] |
Data Presentation
Table 1: Influence of Solvent on Furanose Percentage for Select Sugars
| Monosaccharide | % Furanose in Water | % Furanose in DMSO | Reference(s) |
| D-Arabinose | ~0 | 33 | [10] |
| 2,3-di-O-methyl-D-arabinose | - | 65 | [8][9] |
| D-Altrose | High | - | [10] |
| 2,3-di-O-methyl-D-altrose | - | 80 | [8][9] |
| D-Galactose | Low | Higher than in water | [10] |
| D-Fructose | - | 75 | [6] |
Experimental Protocols
Protocol 1: Determination of Furanose vs. Pyranose Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known quantity of the monosaccharide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 10-20 mg/mL in an NMR tube.
-
Equilibration: Allow the solution to equilibrate at a constant temperature. The time required for equilibration varies depending on the sugar, solvent, and temperature. It can range from hours to days. Monitor the ¹H NMR spectrum periodically until no further changes in the anomeric proton signals are observed.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for minor isomers.
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons (H-1) of the α- and β-pyranose and α- and β-furanose forms. These are typically found in the region of δ 4.5-5.5 ppm and are well-separated from other sugar protons.
-
Integrate the area under each anomeric proton signal.
-
Calculate the percentage of each isomer by dividing its integral value by the total integral value of all anomeric protons and multiplying by 100.
-
Protocol 2: Analysis of Monosaccharide Isomers by GC-MS after Derivatization
-
Hydrolysis (if starting from a polysaccharide): Hydrolyze the polysaccharide to its constituent monosaccharides using acidic conditions (e.g., 2M trifluoroacetic acid at 121°C for 2 hours). Neutralize the acid after hydrolysis.
-
Reduction: Reduce the monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride. This step eliminates the ring structure and prevents the formation of multiple anomers during derivatization.
-
Acetylation: Acetylate the hydroxyl groups of the alditols using, for example, acetic anhydride (B1165640) and pyridine. This creates volatile alditol acetate (B1210297) derivatives.
-
Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Use a temperature gradient program to separate the different alditol acetates.
-
The mass spectrometer will provide fragmentation patterns that can be used to identify the individual monosaccharides based on comparison with standards or a spectral library. The relative peak areas can be used for quantification.
-
Visualizations
Caption: Equilibrium between open-chain, pyranose, and furanose forms.
Caption: Troubleshooting workflow for unexpected isomer ratios.
Caption: Analytical workflow for isomer differentiation.
References
- 1. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 2. geometryofmolecules.com [geometryofmolecules.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Glucose - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. homepages.uc.edu [homepages.uc.edu]
- 16. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 20. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 21. General Concepts Related to Monosaccharide Analysis. - Glycopedia [glycopedia.eu]
Technical Support Center: Optimization of Protecting Group Removal in L-Sugar Synthesis
Welcome to the technical support center for the optimization of protecting group removal in L-sugar synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the most common protecting groups for hydroxyl functions in L-sugar synthesis, and what are their primary removal conditions?
In L-sugar synthesis, the selection of protecting groups is critical for achieving desired regioselectivity and stereoselectivity. The most common protecting groups for hydroxyl groups include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. Each class has distinct removal conditions, allowing for orthogonal strategies in complex syntheses.[1][2][3]
-
Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[3][4] They are typically removed under reductive conditions, most commonly catalytic hydrogenation.[4][5]
-
Silyl ethers , such as tert-butyldimethylsilyl (TBDMS or TBS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), offer tunable stability based on the steric bulk of the substituents on the silicon atom.[6] They are most commonly cleaved using fluoride (B91410) ion sources, like tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[7][8][9]
-
Acetals and ketals , such as isopropylidene and benzylidene acetals, are often used to protect vicinal diols.[10] These groups are labile to acidic conditions and are typically removed by acid-catalyzed hydrolysis.[11]
2. My catalytic hydrogenation for benzyl ether removal is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?
Incomplete or slow debenzylation is a frequent issue. Several factors can contribute to this problem, ranging from catalyst quality to reaction conditions.[5]
Troubleshooting Incomplete Debenzylation:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of Palladium on carbon (Pd/C). Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[5] | Catalysts can lose activity over time or due to improper storage. |
| Catalyst Poisoning | Purify the starting material to remove any sulfur or other catalyst poisons. Use high-purity solvents and acid-wash glassware.[5] | Impurities can irreversibly bind to the catalyst's active sites. |
| Poor Solubility | Change the solvent system. A mixture like THF/MeOH/H₂O can help dissolve both the nonpolar protected sugar and the polar deprotected product.[5] | The substrate must be accessible to the catalyst for the reaction to proceed efficiently. |
| Insufficient Hydrogen | Increase hydrogen pressure using a Parr apparatus. For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium (B1175870) formate) is used.[5][12] | The availability of hydrogen is crucial for the reduction reaction. |
| Steric Hindrance | Increase catalyst loading (from 10 wt% up to 50 wt%) and reaction temperature (e.g., 40-50 °C).[5] | Sterically hindered benzyl groups may require more forcing conditions for cleavage. |
3. I am observing side reactions during the TBAF deprotection of silyl ethers on my L-sugar derivative. How can I minimize these?
The basicity of TBAF can sometimes lead to undesired side reactions, such as elimination or migration of other protecting groups.[8][13]
Minimizing Side Reactions with TBAF:
-
Buffering the reaction: Adding a mild acid, such as acetic acid, to the TBAF solution can neutralize the basicity without significantly affecting the fluoride ion's ability to cleave the silyl ether.[13][14]
-
Lowering the temperature: Performing the reaction at 0 °C can help to slow down potential side reactions.[7][13]
-
Alternative fluoride sources: Reagents like hydrogen fluoride-pyridine (HF-Pyridine) can be less basic and offer better selectivity in some cases.[6]
4. How can I selectively remove one type of protecting group in the presence of others in a complex L-sugar intermediate?
Orthogonal protecting group strategies are essential for the synthesis of complex oligosaccharides.[1][2] This involves using protecting groups that can be removed under specific conditions without affecting others.
Common Orthogonal Protecting Group Pairs:
| Protecting Group 1 | Removal Conditions | Protecting Group 2 (Stable) |
| Benzyl (Bn) | H₂, Pd/C | Silyl (TBDMS, TBDPS), Acetal (B89532) |
| Silyl (TBDMS) | TBAF | Benzyl (Bn), Acetal |
| Acetal (Isopropylidene) | Mild Acid (e.g., AcOH) | Benzyl (Bn), Silyl (TBDPS) |
Troubleshooting Guides
Guide 1: Benzyl Ether Deprotection by Catalytic Hydrogenation
This guide provides a systematic approach to troubleshooting common issues during the removal of benzyl ethers from L-sugars using catalytic hydrogenation.
Guide 2: Silyl Ether Deprotection using TBAF
This guide outlines troubleshooting steps for the removal of silyl ethers with TBAF, focusing on minimizing side reactions.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Benzyl Ether Removal
This protocol describes a common and effective method for debenzylation using ammonium formate (B1220265) as a hydrogen donor.[12][15]
Materials:
-
Benzyl-protected L-sugar
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve the benzyl-protected L-sugar in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate (typically 10 equivalents per benzyl group).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product, typically by silica (B1680970) gel chromatography.
Protocol 2: TBAF-Mediated Deprotection of TBDMS Ethers
This protocol outlines the procedure for removing TBDMS protecting groups using TBAF.[7][14]
Materials:
-
TBDMS-protected L-sugar
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
Procedure:
-
Dissolve the TBDMS-protected L-sugar in anhydrous THF and cool the solution to 0 °C.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Benzyl Ether Deprotection Methods
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (balloon) | MeOH | Room Temp | 12-24 | 85-95 |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 0.5-2 | 90-98 |
| Lewis Acid Cleavage | BCl₃ | - | CH₂Cl₂ | -78 to 0 | 1-4 | 70-85 |
Table 2: Comparison of Silyl Ether Deprotection Conditions
| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| TBDMS | TBAF (1.1 eq) | THF | 0 to RT | 0.5-2 h | 90-99 |
| TBDMS | HF-Pyridine | THF/Pyridine | 0 | 2-8 h | 85-95 |
| TES | Acetic Acid/THF/H₂O | - | Room Temp | 1-4 h | 90-98 |
| TBDPS | TBAF (excess) | THF | Room Temp | 12-24 h | 80-90 |
Table 3: Comparison of Acetal Deprotection Conditions
| Acetal Type | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Isopropylidene | 80% Acetic Acid | H₂O | 40 | 2-6 h | 85-95 |
| Benzylidene | H₂, Pd/C | MeOH | Room Temp | 12-24 h | 80-90 |
| Benzylidene | NaBH₃CN, HCl | THF | 0 to RT | 1-3 h | 75-85 |
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Crystalline 2,3:4,5-di-O-isopropylidene-DL-arabinose diethyl dithioacetal: some reactions of acetal derivatives of arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
addressing solubility issues of beta-L-glucofuranose
Welcome to the technical support center for beta-L-glucofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
Q2: In which solvents should I attempt to dissolve this compound?
The principle of "like dissolves like" is the primary guide for solvent selection.[1][5] Given the polar nature of this compound due to its multiple hydroxyl groups, polar solvents are the most suitable choice.
Recommended Starting Solvents:
-
Water: The most common and recommended solvent.
-
Dimethyl Sulfoxide (DMSO): Studies have shown that DMSO can alter the pyranose-furanose equilibrium for some sugars, sometimes favoring the furanose form, which could be relevant for specific experimental goals.[6][7]
-
Polar Protic Solvents: Ethanol (B145695) and methanol (B129727) can be used, although glucose is generally less soluble in these compared to water.[2]
-
Polar Aprotic Solvents: Acetonitrile and acetone (B3395972) may be used, but solubility is expected to be lower.
The following table, using D-glucose as a reference, provides an indication of solubility in various solvents.
| Solvent | D-Glucose Solubility (g/L) | Temperature (°C) |
| Water | 1200 | 30 |
| 2-Methyl-2-butanol | 2.40 | 60 |
| Acetonitrile | < 0.001 | 20 |
| Acetone | < 0.001 | 20 |
(Data extrapolated from D-glucose solubility studies.[8][9])
Q3: My this compound is not dissolving. What are the initial troubleshooting steps?
If you are encountering solubility issues, several factors could be at play. The troubleshooting workflow below outlines a systematic approach to diagnose and solve the problem. Key factors that influence the rate and extent of dissolution include temperature, agitation, and particle size.[10][11]
Q4: How can I use co-solvents or other agents to improve solubility?
For challenging cases, several advanced techniques can be employed. These methods work by altering the properties of the solvent or the drug to improve interactions.[12][13]
-
Co-solvency: This involves adding a water-miscible organic solvent (like ethanol or propylene (B89431) glycol) to the aqueous solution.[12] This can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, which can sometimes enhance the solubility of certain solutes.
-
Solubilizing Agents/Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[12][14][15]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the molecule and increasing water solubility.[14][16] This is a widely used technique in pharmaceutical formulations.[13][16]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the use of an ethanol-water co-solvent system to dissolve this compound.
Materials:
-
This compound
-
Deionized water
-
Ethanol (200 proof, anhydrous)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound and place it into a volumetric flask.
-
Prepare the co-solvent mixture. For a 10% ethanol solution, add 10 mL of ethanol to a 100 mL volumetric flask and bring to volume with deionized water.
-
Add approximately 80% of the final volume of the co-solvent mixture to the flask containing the this compound.
-
Place the flask on a magnetic stirrer and stir at room temperature for 15 minutes.
-
If the compound has not fully dissolved, place the flask in a sonicator bath for 5-10 minute intervals. Check for dissolution after each interval.
-
Optional: If dissolution is still incomplete, gently warm the solution to 40°C while stirring. Do not exceed temperatures that could cause degradation.
-
Once the solute is fully dissolved, allow the solution to cool to room temperature.
-
Add the co-solvent mixture to the final volume mark on the flask and mix thoroughly.
Protocol 2: Preparation of a Solid Dispersion for Enhanced Dissolution
Solid dispersion is a technique used to disperse a poorly soluble compound in a hydrophilic carrier at the molecular level, which can significantly improve its dissolution rate.[17][18]
Materials:
-
This compound ("drug")
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Mannitol)
-
A suitable solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5 w/w).
-
Dissolve both the this compound and the hydrophilic carrier (e.g., PVP K30) in a minimal amount of a common volatile solvent (e.g., methanol) in a round-bottom flask.
-
Ensure both components are fully dissolved to form a clear solution. Use sonication if necessary.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Scrape the solid material from the flask.
-
Place the resulting solid dispersion in a vacuum oven at 40°C overnight to remove any residual solvent.
-
The resulting solid dispersion powder can then be used for dissolution studies, where it is expected to dissolve more readily in aqueous media than the pure compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. L-Glucose - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Surfactant - Wikipedia [en.wikipedia.org]
- 16. The development of an innovative method to improve the dissolution performance of rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Scaling Up the Production of beta-L-glucofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful scale-up of beta-L-glucofuranose production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of L-glucose from D-glucose | Incomplete initial oxidation of D-glucose. | Ensure complete conversion by monitoring the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust reaction time and oxidant stoichiometry as needed. |
| Inefficient reduction of the intermediate to L-glucose. | Use a suitable reducing agent and optimize the reaction conditions (temperature, pH, and reaction time). Consider using a catalyst to improve efficiency. | |
| Poor stereoselectivity, resulting in a mixture of anomers (alpha and beta) | Unfavorable reaction kinetics or thermodynamics. | Employ stereoselective synthesis strategies. The use of specific protecting groups or catalysts can influence the anomeric ratio. Reaction temperature and solvent can also play a crucial role; lower temperatures often favor the formation of a single anomer. |
| Anomerization during workup or purification. | Maintain neutral or slightly acidic conditions during extraction and purification to minimize the interconversion of anomers. Analyze samples at each stage to identify where anomerization is occurring. | |
| Formation of pyranose instead of furanose ring | The pyranose form is often thermodynamically more stable. | The reaction to form the furanose ring from the open-chain L-glucose needs to be carefully controlled. The choice of solvent and catalyst is critical. For instance, using acetone (B3395972) with a catalyst can favor the formation of the di-O-isopropylidene-L-glucofuranose derivative. |
| Difficulty in purifying the final this compound product | Co-elution of anomers or other sugar isomers. | Utilize advanced chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., amino-bonded silica) for better separation. Derivatization of the sugar hydroxyls can sometimes improve chromatographic resolution. |
| Presence of residual reagents or byproducts. | Ensure a thorough aqueous workup to remove water-soluble impurities. Recrystallization from an appropriate solvent system can be an effective final purification step. | |
| Incomplete deprotection of protected L-glucofuranose | Harsh deprotection conditions leading to product degradation. | Use mild deprotection methods compatible with the furanose ring. For example, for acetal (B89532) protecting groups, mild acidic hydrolysis is typically employed. Monitor the reaction closely to avoid over-exposure to deprotection reagents. |
| Protecting groups are too stable. | Select protecting groups that are known to be readily cleavable under mild conditions in the final step of the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of L-glucose and its furanose form in drug development?
A1: L-glucose is the enantiomer of the naturally occurring D-glucose. Because it is not readily metabolized by the body, it is a valuable building block for the synthesis of low-calorie sweeteners and has been explored as a therapeutic agent.[1] The furanose form, this compound, provides a unique five-membered ring structure that can be a critical component in the design of novel nucleoside analogues and other pharmacologically active compounds.
Q2: What are the main challenges in synthesizing L-glucose on a large scale?
A2: The primary challenge is that L-glucose does not occur in nature and must be synthesized, typically from the readily available D-glucose. This multi-step synthesis involves the inversion of stereochemistry, which can be complex and require careful control of reaction conditions to achieve high yields and purity.
Q3: How can I confirm the formation of the beta-anomer of L-glucofuranose?
A3: The anomeric configuration can be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is typically different for the alpha and beta anomers. Specific 2D NMR experiments like NOESY can also help in confirming the stereochemistry.
Q4: What analytical techniques are recommended for monitoring the progress of the synthesis?
A4: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. For more quantitative analysis and to check for the presence of isomers, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are more suitable.[2]
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Standard laboratory safety protocols should be followed. Many of the reagents used in carbohydrate synthesis, such as strong acids, bases, and oxidizing/reducing agents, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the safety data sheets (SDS) for all chemicals before use.
Experimental Protocols
Key Experiment: Synthesis of L-Glucose from D-Glucose (Adapted from Literature)
This protocol outlines a general strategy for the synthesis of L-glucose from D-glucose, which is a necessary precursor for this compound.
Materials:
-
D-glucose
-
Sodium periodate (B1199274)
-
Sodium borohydride (B1222165)
-
Suitable solvents (e.g., water, ethanol)
-
Acid and base for pH adjustment
-
TLC plates and developing solvents
-
Purification resins (e.g., ion-exchange)
Procedure:
-
Oxidative Cleavage: Dissolve D-glucose in water and cool the solution in an ice bath. Slowly add sodium periodate to oxidatively cleave the C1-C2 bond, forming a dialdehyde (B1249045). Monitor the reaction by TLC until all the starting material is consumed.
-
Reduction: Without isolating the intermediate, carefully add sodium borohydride in portions to reduce the dialdehyde to a diol. Maintain a low temperature and control the pH to ensure efficient reduction.
-
Hydrolysis and Cyclization: After the reduction is complete, acidify the reaction mixture to hydrolyze any borate (B1201080) complexes and promote the cyclization to form L-glucose.
-
Purification: Neutralize the solution and remove inorganic salts by passing the mixture through a mixed-bed ion-exchange resin. Concentrate the eluate under reduced pressure to obtain crude L-glucose. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of L-Glucose.
Caption: Troubleshooting logic for low yield of this compound.
References
Validation & Comparative
A Comparative Guide to Distinguishing D-Glucose and L-Glucose Using Polarimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-glucose and L-glucose based on their optical activity, offering a detailed experimental protocol for their differentiation using polarimetry. The distinct stereochemistry of these enantiomers, which are non-superimposable mirror images of each other, results in their differential interaction with plane-polarized light. This property serves as a fundamental method for their identification and characterization in various scientific and industrial applications, including drug development where stereoisomerism can significantly impact pharmacological activity.
Principle of Polarimetry
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution containing an optically active compound.[1] Chiral molecules, such as D-glucose and L-glucose, are optically active because they lack a plane of symmetry.[2] When a beam of plane-polarized light passes through a solution of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.
-
Dextrorotatory (d- or +): Compounds that rotate the plane of polarized light in a clockwise direction. D-glucose is dextrorotatory.[3]
-
Levorotatory (l- or -): Compounds that rotate the plane of polarized light in a counter-clockwise direction. L-glucose is levorotatory.[3]
The extent of rotation is quantified as the specific rotation, [α], which is an intrinsic property of a chiral molecule under standard conditions of temperature and wavelength.[4] The relationship between the observed rotation (α), specific rotation ([α]), concentration (c), and the path length of the sample tube (l) is described by Biot's Law:[5]
[α] = α / (l * c)
Comparative Optical Rotation of D-Glucose and L-Glucose
The primary distinguishing feature between D-glucose and L-glucose is the direction in which they rotate plane-polarized light. Their specific rotation values are equal in magnitude but opposite in sign.
| Property | D-Glucose | L-Glucose |
| Direction of Rotation | Dextrorotatory (Clockwise) | Levorotatory (Counter-clockwise) |
| Sign of Rotation | Positive (+) | Negative (-) |
| Specific Rotation ([α]) | +52.7° | -52.7° |
| (Standard conditions: 20°C and sodium D-line wavelength of 589 nm) |
Experimental Protocol: Distinguishing D-Glucose and L-Glucose
This protocol outlines the steps to differentiate between D-glucose and L-glucose using a polarimeter.
1. Materials and Equipment:
-
Polarimeter (with sodium lamp, λ = 589 nm)
-
Polarimeter sample tubes (e.g., 1 dm)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL)
-
Beakers
-
Pipettes
-
Distilled or deionized water
-
D-glucose standard
-
L-glucose standard
-
Unknown glucose sample
2. Preparation of Standard Solutions:
-
Accurately weigh a precise amount of D-glucose (e.g., 1.0 g).
-
Dissolve the D-glucose in distilled water in a 10 mL volumetric flask and fill to the mark. This creates a 10% w/v (0.1 g/mL) solution.
-
Repeat the process for L-glucose to prepare a 10% w/v solution.
-
Allow the solutions to stand for a period to reach mutarotational equilibrium, where the optical rotation stabilizes. Preparing the solutions 24 hours in advance is recommended.[6]
3. Polarimeter Calibration (Zeroing):
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize as per the manufacturer's instructions.[6]
-
Fill a clean polarimeter tube with distilled water, ensuring no air bubbles are present in the light path.[1]
-
Place the tube in the polarimeter and take a reading. This is the zero or blank reading. If the reading is not 0°, this value must be subtracted from all subsequent sample readings.[6]
4. Measurement of Glucose Samples:
-
Rinse the polarimeter tube with a small amount of the D-glucose standard solution and then fill the tube with the solution, again avoiding air bubbles.[6]
-
Place the sample tube in the polarimeter and record the observed angle of rotation. A positive reading indicates dextrorotation.
-
Repeat the measurement with the L-glucose standard solution. A negative reading indicates levorotation.
-
Finally, measure the unknown glucose sample following the same procedure.
5. Data Analysis and Interpretation:
-
Compare the observed rotation of the unknown sample to the standard D-glucose and L-glucose solutions.
-
A positive rotation indicates the presence of D-glucose.
-
A negative rotation indicates the presence of L-glucose.
-
The magnitude of the rotation can be used to determine the concentration of the glucose solution if the path length is known, by rearranging Biot's Law.
Experimental Workflow
The logical flow of the experiment, from sample preparation to data analysis, is illustrated in the following diagram.
Caption: Experimental workflow for distinguishing D-glucose and L-glucose using polarimetry.
References
- 1. cdn.pasco.com [cdn.pasco.com]
- 2. aczet.com [aczet.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. Optical Polarimetry for Glucose Sensing [biomed-obsl.engr.tamu.edu]
- 6. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]
Differentiating D- and L-Glucose: A Guide to Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
The stereoisomers of glucose, D-glucose and L-glucose, possess identical chemical formulas but are non-superimposable mirror images of each other. This structural difference, known as chirality, has profound implications for their biological activity. While D-glucose is the primary source of energy for most living organisms, L-glucose is not metabolized by the vast majority of biological systems.[1] This distinction is due to the high stereospecificity of enzymes involved in metabolic pathways like glycolysis.[1][2] Consequently, accurately differentiating and quantifying these enantiomers is crucial in various research and development fields, from metabolic studies to the development of non-caloric sweeteners.
This guide provides a comparative overview of two robust enzymatic assays for the specific detection of D-glucose, thereby allowing for the differentiation from its L-enantiomer. The methods leverage the stereospecificity of Glucose Oxidase and Hexokinase, respectively.
Comparative Performance of Enzymatic Assays
The selection of an appropriate assay depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the Glucose Oxidase and Hexokinase-based methods.
| Parameter | Glucose Oxidase (GOx) Assay | Hexokinase (HK) Assay |
| Principle | Two-step enzymatic reaction. GOx oxidizes β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). H₂O₂ is then detected in a peroxidase-catalyzed colorimetric reaction.[3] | Two-step enzymatic reaction. HK phosphorylates D-glucose to glucose-6-phosphate (G-6-P). G-6-P is then oxidized by G-6-PD, producing a quantifiable amount of NADH or NADPH.[4][5] |
| Specificity | Highly specific for β-D-glucose.[3][6][7] Does not react with L-glucose.[1][2] | Highly specific for D-glucose.[5][8] Does not react with L-glucose.[1] |
| Detection Method | Colorimetric/Spectrophotometric (e.g., at 505 nm or 510 nm).[3][6] | Spectrophotometric (UV absorbance at 340 nm).[4][5] |
| Limit of Detection (LOD) | ~1.4 mg/L[4] | ~0.5 mmol/L (for a related fluoride (B91410) detection method)[9] |
| Limit of Quantification (LOQ) | ~4 mg/L[4] | ~0.8 mmol/L (for a related fluoride detection method)[9] |
| Linear Range | 4 to 2000 mg/L[4] | 0.9 to 40 mmol/L (for a related fluoride detection method)[9] |
| Potential Interferences | Reducing agents in the sample that can react with H₂O₂. | Hemolysis in blood samples can release G-6-PD, leading to inaccurate results. |
Experimental Workflows and Signaling Pathways
The general workflow for enzymatic differentiation of glucose isomers involves sample preparation, the specific enzymatic reaction, and subsequent detection of a product that is proportional to the initial D-glucose concentration.
Caption: General workflow for the enzymatic differentiation of D- and L-glucose.
Caption: Reaction pathway for the Glucose Oxidase (GOx) based assay.
Caption: Reaction pathway for the Hexokinase (HK) based assay.
Detailed Experimental Protocols
Glucose Oxidase-Peroxidase (GOD-POD) Assay
This method is highly specific for β-D-glucose and is widely used in clinical and food analysis.[10] The reaction involves the oxidation of glucose by glucose oxidase (GOx) to produce gluconic acid and hydrogen peroxide.[6] The hydrogen peroxide then reacts with a chromogenic substrate in a reaction catalyzed by peroxidase (POD), yielding a colored product whose absorbance is proportional to the D-glucose concentration.[3][6]
Materials:
-
Reagent A (Buffer): 50 mM Sodium Acetate Buffer, pH 5.1 at 35°C.
-
Reagent B (Chromogen-Enzyme Mix):
-
Glucose Oxidase (GOx): sufficient for 20-40 units/mL.
-
Peroxidase (POD): sufficient for 60 purpurogallin units/mL.
-
o-Dianisidine dihydrochloride (B599025) (or other suitable chromogen like 4-aminoantipyrine).[6]
-
-
Standard: D-glucose standard solution (e.g., 100 mg/dL).
-
Spectrophotometer capable of measuring absorbance at ~500-540 nm.[9]
Procedure:
-
Sample Preparation: Dilute samples as necessary to fall within the linear range of the assay. If required, deproteinize samples using agents like zinc sulfate (B86663) and barium hydroxide.[5]
-
Reaction Setup: For each sample, blank, and standard, pipette the reaction cocktail (a mixture of the buffer, chromogen, GOx, and POD) into a microplate well or cuvette.
-
Initiate Reaction: Add a small volume of the sample, blank (water), or D-glucose standard to the respective wells/cuvettes.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 35°C) for a defined period (e.g., 15-30 minutes).[10]
-
Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 500 nm for o-dianisidine).
-
Calculation: Subtract the blank absorbance from all readings. Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the D-glucose concentration in the samples from this curve. Any sample containing only L-glucose will yield a reading similar to the blank.
Hexokinase (HK) Assay
This method is considered a highly accurate and robust reference method for plasma glucose estimation.[5] Hexokinase catalyzes the phosphorylation of D-glucose by ATP. The product, glucose-6-phosphate (G-6-P), is then oxidized by glucose-6-phosphate dehydrogenase (G6PD) with the concurrent reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-glucose concentration.[5]
Materials:
-
Reagent A (Buffer/Coenzyme): Tris or phosphate (B84403) buffer (pH ~7.5) containing ATP and NADP⁺.
-
Reagent B (Enzyme Mix): A solution containing Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G-6-PD).
-
Standard: D-glucose standard solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Sample Preparation: Prepare samples as described for the GOD-POD assay.
-
Reaction Setup: Pipette Reagent A into cuvettes or microplate wells for each sample, blank, and standard.
-
Initial Absorbance: Add the sample, blank, or standard to the corresponding cuvettes. Mix and read the initial absorbance (A1) at 340 nm to correct for any interfering substances.
-
Initiate Reaction: Add Reagent B (Enzyme Mix) to all cuvettes.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (e.g., 5-15 minutes).
-
Final Measurement: Read the final absorbance (A2) at 340 nm.
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard. Subtract the ΔA of the blank from all other readings. Determine the D-glucose concentration in the samples by comparing their ΔA to the ΔA of the standard. A sample containing only L-glucose will show no significant change in absorbance.
References
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glucose oxidase - Wikipedia [en.wikipedia.org]
- 7. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of glucose using a coupled-enzymatic reaction with new fluoride selective optical sensing polymeric film coated in microtiter plate wells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Purity Analysis of beta-L-glucofuranose: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chiral monosaccharides like beta-L-glucofuranose is a critical step in guaranteeing the quality, safety, and efficacy of therapeutic candidates. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable purity assessments. This guide provides a detailed comparison of HPLC with other analytical methods for the validation of this compound purity, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a rare sugar like this compound, chiral HPLC methods are often employed to resolve it from its D-enantiomer and other related impurities.
Performance Characteristics of HPLC Methods
HPLC methods, particularly when coupled with mass spectrometry (MS) or after pre-column derivatization for enhanced UV detection, offer excellent sensitivity and specificity. The use of chiral stationary phases is essential for the separation of enantiomers.
Table 1: Comparison of Analytical Methods for this compound Purity
| Parameter | HPLC with Chiral Column & RI/ELSD Detection | HPLC with Pre-column Derivatization & UV/DAD Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assays |
| Principle | Chromatographic separation based on differential partitioning between a mobile and a chiral stationary phase. | Chromatographic separation of derivatized analyte with enhanced UV absorbance. | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | Specific enzymatic conversion of the analyte, leading to a measurable signal. |
| Specificity | High (can resolve enantiomers and anomers).[1] | High (derivatization can be specific to reducing sugars). | Very High (mass spectra provide structural information). | Very High (enzymes are highly specific to their substrates). |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | High (can reach ng/mL or even pg/mL levels).[2] | Very High (pg to fg range). | High (can detect µM concentrations). |
| **Linearity (R²) ** | > 0.99[3] | > 0.999[2] | > 0.99[4] | > 0.99[5] |
| Precision (%RSD) | < 2%[3] | < 5%[6] | < 15% | < 5% |
| Sample Preparation | Minimal (dissolution in mobile phase). | Derivatization step required.[2] | Derivatization to volatile compounds is mandatory.[7][8] | Minimal (dissolution in buffer). |
| Analysis Time | 15-30 minutes per sample.[3] | 20-40 minutes (including derivatization). | 30-60 minutes per sample. | 5-15 minutes per sample. |
| Advantages | Direct analysis, good for quantitation of major components. | High sensitivity and selectivity. | Excellent for identification of trace impurities. | Rapid, highly specific, and suitable for high-throughput screening. |
| Disadvantages | Lower sensitivity for trace impurities without derivatization. | Derivatization adds complexity and potential for side reactions. | Destructive, requires volatile derivatives. | May not detect non-metabolizable impurities, potential for matrix interference. |
Experimental Protocols
HPLC Method for this compound Purity
This protocol describes a typical HPLC method for the analysis of this compound using a chiral column and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent chiral column)
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural information, making it an excellent tool for identifying and quantifying trace impurities.
1. Sample Derivatization (Oximation-Silylation):
-
Dissolve 2 mg of the this compound sample in 200 µL of pyridine (B92270) containing 40 mg/mL of hydroxylamine (B1172632) hydrochloride.
-
Heat the mixture at 90°C for 30 minutes.
-
Cool the sample and add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat again at 90°C for 30 minutes.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane column)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 50 to 650.
3. Data Analysis:
-
Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the logical steps for HPLC purity validation and the decision-making process for selecting an appropriate analytical method.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and optimization of a double-enzyme glucose assay in microfluidic lab-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
A Comparative Guide to the Computational Analysis of beta-L-glucofuranose Stability
For researchers and professionals in drug development, understanding the conformational stability of monosaccharides like beta-L-glucofuranose is crucial for predicting their behavior in biological systems. This guide provides an objective comparison of the stability of this compound against its other isomers, supported by computational data. Due to the extensive research on D-glucose and the fact that L-glucose is its mirror image (enantiomer), the relative stabilities of the different forms of L-glucose are expected to be identical to their D-glucose counterparts.[1] Therefore, this guide will leverage the well-established data for D-glucose to infer the stability landscape of L-glucose isomers.
In aqueous solutions, glucose exists as an equilibrium mixture of different isomers: the six-membered ring pyranose forms (alpha and beta) and the five-membered ring furanose forms (alpha and beta), along with a small fraction of the open-chain aldehyde form.[2][3] Computational studies, corroborated by experimental data, consistently show that the pyranose forms are significantly more stable and therefore more abundant than the furanose forms.[4]
The primary reason for the lower stability of the furanose ring is attributed to dihedral angle strain, which is the strain that arises from the eclipsing of bonds on adjacent atoms.[5] The six-membered pyranose ring can adopt a stable chair conformation where the substituents on the ring carbons are in equatorial positions, minimizing steric hindrance.[6][7] In contrast, the five-membered furanose ring is forced into less stable "envelope" or "twist" conformations to alleviate some of this strain.[5]
Among the different forms of glucose, the beta-D-glucopyranose isomer is the most stable in aqueous solution.[6] This increased stability is because all of its bulky hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups can occupy equatorial positions in the chair conformation, which minimizes steric repulsion.[6][7]
Data Presentation: Relative Stability of Glucose Isomers
The following table summarizes the equilibrium distribution of D-glucose isomers in an aqueous solution. This distribution is a direct reflection of their relative Gibbs free energies, with more stable isomers being present in higher concentrations. Given the enantiomeric relationship, the same distribution is expected for L-glucose isomers.
| Isomer | Ring Type | Anomer | Percentage in Aqueous Solution (%) | Relative Stability |
| beta-L-glucopyranose | Pyranose (6-membered) | beta | ~63% | Most Stable |
| alpha-L-glucopyranose | Pyranose (6-membered) | alpha | ~37% | Stable |
| This compound | Furanose (5-membered) | beta | <1% | Less Stable |
| alpha-L-glucofuranose | Furanose (5-membered) | alpha | <1% | Less Stable |
| Open-chain form | N/A | N/A | <0.1% | Least Stable |
Note: The percentages for the furanose forms are often collectively reported as less than 1%. The values presented are based on the well-studied D-glucose equilibrium.[4]
Experimental Protocols: Computational Methodologies
The determination of the relative stabilities of monosaccharide isomers heavily relies on computational chemistry methods. The two primary techniques employed are Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations.
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to model the movement of atoms and molecules over time, providing insights into the conformational dynamics and stability of different isomers in a simulated environment (e.g., in water).
-
System Setup:
-
The initial 3D coordinates of the desired glucose isomer (e.g., this compound) are generated.
-
A simulation box is created, and the glucose molecule is placed at its center.
-
The box is filled with a chosen water model, such as TIP3P, to solvate the molecule.[8]
-
Ions may be added to neutralize the system and mimic physiological concentrations.
-
-
Parameterization:
-
Energy Minimization:
-
The initial system is subjected to energy minimization using an algorithm like the conjugate gradient method to remove any unfavorable contacts or steric clashes.[8]
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) while the positions of the solute atoms are restrained.
-
The system is then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute. This step ensures the simulation box reaches the correct density.[8]
-
-
Production Run:
-
The restraints on the solute are removed, and the simulation is run for a significant period (typically nanoseconds to microseconds) at constant temperature and volume (NVT ensemble) or constant temperature and pressure (NPT ensemble).[8] During this phase, the trajectory of all atoms is recorded at regular intervals.
-
-
Analysis:
-
The trajectory from the production run is analyzed to determine the conformational preferences of the molecule.
-
Properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and potential energy are calculated to assess the stability of the isomer over time.[10][11]
-
Free energy landscapes can be constructed from the simulation data to identify the most stable conformations and the energy barriers between them.[12]
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Protocol
QM/MM methods offer a higher level of accuracy for studying the electronic structure and energetics of a specific part of a system (the QM region) while treating the rest of the system with the efficiency of classical mechanics (the MM region).[13][14]
-
System Partitioning:
-
The system is divided into a QM region and an MM region. For analyzing the stability of a glucose isomer, the glucose molecule itself is typically treated as the QM region, while the surrounding solvent molecules are the MM region.[14]
-
-
QM Method Selection:
-
MM Force Field Selection:
-
A classical force field, as used in MD simulations (e.g., CHARMM, AMBER), is selected for the MM region.
-
-
QM/MM Interface:
-
The interaction between the QM and MM regions is defined. In an "electrostatic embedding" scheme, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment.[14]
-
If the boundary between the QM and MM regions cuts across covalent bonds, a "link atom" approach is often used to saturate the valency of the QM atoms.[14]
-
-
Calculation Execution:
-
Single-point energy calculations, geometry optimizations, or frequency calculations can be performed on the QM/MM system.[18]
-
To compare the stabilities of different isomers, their energies are calculated using the same QM/MM setup, and the relative energies are determined.
-
-
Free Energy Calculation:
-
To obtain more accurate stability comparisons in solution, free energy calculations can be performed. This can be achieved by running a QM/MM molecular dynamics simulation and using techniques like umbrella sampling or metadynamics to explore the conformational landscape and calculate the free energy difference between isomers.[12][19]
-
Mandatory Visualization
Caption: Workflow for computational analysis of monosaccharide stability.
References
- 1. L-Glucose - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Glycoproteins using CHARMM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Effect of Glucose on the Activity and Stability of β-Glucosidase: An All-Atom Molecular Dynamics Simulation Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free energy surfaces for the interaction of D-glucose with planar aromatic groups in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ipc.kit.edu [ipc.kit.edu]
- 14. pure.mpg.de [pure.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical study of the relative stability of rotational conformers of alpha and beta-D-glucopyranose in gas phase and aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of MM/QM calculations of 13C chemical shifts in the conformational analysis of some monosaccharides and sucrose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. comp.chem.umn.edu [comp.chem.umn.edu]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of beta-L-Glucofuranose: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of beta-L-glucofuranose in a laboratory setting. While this compound, a carbohydrate, is generally not considered a hazardous substance, adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental compliance. All procedures must align with local, state, and federal regulations.
Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use protective gloves.
-
Body Protection: A laboratory coat should be worn.
When handling the solid form of this compound, avoid generating dust. In the event of accidental contact, follow these first-aid measures:
-
Eyes: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Skin: Wash the affected area with soap and water.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous chemicals.
Small, Uncontaminated Quantities (less than 100g):
For small quantities of pure, uncontaminated this compound, disposal via the sanitary sewer system is generally acceptable.
-
Dissolve: If in solid form, dissolve the this compound in a volume of water that is at least 100 times its mass.
-
Neutralize: Check the pH of the solution. If it is not within the neutral range (typically 5.5-9.5), adjust it using a suitable acid or base.
-
Flush: Pour the neutralized solution down the drain with a large volume of cold running water. It is recommended to use at least 20 parts water to 1 part solution to ensure negligible concentration in the wastewater system.[1]
Large Quantities (greater than 100g) or Contaminated Waste:
For larger quantities or for this compound that is contaminated with hazardous chemicals, do not dispose of it down the drain.[1]
-
Collect: Place the waste in a clearly labeled and sealed container. The label should identify the contents as "this compound" and include a list of any contaminants.
-
Store: Store the container in a designated waste accumulation area.
-
Dispose: Arrange for disposal through an approved waste disposal plant or a licensed chemical waste contractor. Follow all institutional and regulatory guidelines for hazardous waste disposal.
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with water. The resulting rinsate can typically be disposed of down the drain. After rinsing, deface the label on the container, which can then often be disposed of in the regular trash.
Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H12O6[2] |
| Molecular Weight | 180.16 g/mol [2] |
| Appearance | Beige Solid[3] |
| Odor | Odorless[3] |
| Melting Point | 170 - 180 °C / 338 - 356 °F[3] |
| Solubility | Soluble in water.[1] |
Experimental Protocols
There are no specific experimental protocols required for the disposal of uncontaminated this compound beyond the dissolution and neutralization steps outlined above. For contaminated waste, the disposal protocol will be dictated by the nature of the contaminants. Always refer to the Safety Data Sheet (SDS) for any hazardous materials mixed with the this compound for specific disposal instructions.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
